4-Chloro-2-(Trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZINIBTZNSPWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563692 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-14-6 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70563692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyridine | |
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Foundational & Exploratory
Synthesis of 4-Chloro-2-(Trichloromethyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 4-Chloro-2-(trifluoromethyl)pyridine, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis of this compound can be approached through several pathways, primarily originating from 2-picoline. This document details the most common synthetic strategies, providing experimental protocols and quantitative data to facilitate laboratory application.
Executive Summary
The synthesis of this compound from 2-picoline precursors is a multi-step process that can be broadly categorized into two main strategies:
-
Direct Halogenation of 2-Picoline: This classic approach involves the exhaustive chlorination of the methyl group of 2-picoline to form a trichloromethyl group, followed by a halogen exchange reaction (fluorination) to yield the trifluoromethyl group. The final step is the selective chlorination of the pyridine ring at the 4-position.
-
Ring Construction and Functional Group Interconversion: An alternative strategy involves the synthesis of a pre-functionalized pyridine ring, followed by the introduction of the chloro and trifluoromethyl groups through various chemical transformations. A notable example is the Sandmeyer reaction of 4-Amino-2-(trifluoromethyl)pyridine.
This guide will focus on the most established and practical of these routes, providing detailed experimental procedures and data.
Synthetic Pathways
Two primary, viable pathways for the synthesis of this compound from picoline precursors are outlined below.
Pathway 1: Halogenation of 2-Picoline
This pathway involves a three-step sequence starting from 2-picoline.
Pathway 2: Synthesis via Sandmeyer Reaction
This alternative pathway involves the synthesis of an amino-substituted trifluoromethylpyridine intermediate, followed by a Sandmeyer reaction to introduce the chlorine atom.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1A: Chlorination of 2-Picoline to 2-(Trichloromethyl)pyridine
The exhaustive chlorination of the methyl group of 2-picoline can be achieved through liquid-phase chlorination using chlorine gas, often with a catalyst and/or under UV irradiation.
Experimental Protocol:
A solution of 2-picoline in a suitable solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a mechanical stirrer. A catalytic amount of a Lewis acid, such as ferric chloride, can be added. Gaseous chlorine is bubbled through the solution at a controlled rate while the mixture is heated to reflux and irradiated with a UV lamp. The reaction is monitored by GC analysis until the starting material is consumed. Upon completion, the reaction mixture is cooled, and excess chlorine and HCl are removed by purging with nitrogen. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.[1][2]
| Parameter | Value | Reference |
| Starting Material | 2-Picoline | |
| Reagents | Chlorine (gas), Ferric Chloride (catalyst) | [1] |
| Solvent | Carbon Tetrachloride | [1] |
| Temperature | Reflux | |
| Initiation | UV irradiation | [2] |
| Reaction Time | Monitored by GC | |
| Yield | Moderate to good |
Step 1B: Fluorination of 2-(Trichloromethyl)pyridine to 2-(Trifluoromethyl)pyridine
The conversion of the trichloromethyl group to a trifluoromethyl group is typically achieved through a halogen exchange reaction using a fluorinating agent such as antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF).
Experimental Protocol (using SbF₃):
2-(Trichloromethyl)pyridine is mixed with a stoichiometric excess of antimony trifluoride in a reaction vessel equipped with a distillation head. A catalytic amount of antimony pentachloride (SbCl₅) can be added to facilitate the reaction. The mixture is heated, and the 2-(trifluoromethyl)pyridine product is distilled off as it is formed. The crude product is then washed with aqueous HCl to remove any remaining antimony salts, followed by a wash with a dilute base (e.g., NaHCO₃ solution) and water. The organic layer is dried over anhydrous magnesium sulfate and purified by distillation.
Experimental Protocol (using HF):
This reaction is conducted in a pressure-resistant autoclave. 2-(Trichloromethyl)pyridine is charged into the autoclave along with a catalyst such as ferric chloride. Anhydrous hydrogen fluoride is then introduced, and the autoclave is sealed and heated. The reaction is maintained at an elevated temperature and pressure for several hours. After cooling and venting the excess HF, the crude product is isolated and purified.[3][4]
| Parameter | Value (SbF₃ method) | Value (HF method) | Reference |
| Starting Material | 2-(Trichloromethyl)pyridine | 2-(Trichloromethyl)pyridine | |
| Reagents | Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅) | Anhydrous Hydrogen Fluoride (HF), Ferric Chloride (catalyst) | [5],[3][4] |
| Temperature | Distillation temperature of product | 100-250 °C | [4] |
| Pressure | Atmospheric | 1.0-15.0 MPa | [4] |
| Reaction Time | N/A (distilled as formed) | 5-20 hours | [4] |
| Yield | Good | High |
Step 2A: Nitration of 2-(Trifluoromethyl)pyridine to 4-Nitro-2-(trifluoromethyl)pyridine
The nitration of 2-(trifluoromethyl)pyridine at the 4-position is a key step in the Sandmeyer route.
Experimental Protocol:
To a mixture of fuming nitric acid and concentrated sulfuric acid, 2-(trifluoromethyl)pyridine is added dropwise at a low temperature (e.g., 0-10 °C). After the addition is complete, the reaction mixture is carefully heated and maintained at an elevated temperature for several hours. The reaction is then cooled and poured onto ice, followed by neutralization with a base (e.g., sodium carbonate or ammonium hydroxide). The precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
| Parameter | Value |
| Starting Material | 2-(Trifluoromethyl)pyridine |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Temperature | 0-10 °C (addition), elevated temperature for reaction |
| Reaction Time | Several hours |
| Yield | Moderate |
Step 2B: Reduction of 4-Nitro-2-(trifluoromethyl)pyridine to 4-Amino-2-(trifluoromethyl)pyridine
The reduction of the nitro group to an amine can be accomplished using various reducing agents, with catalytic hydrogenation being a common and clean method.
Experimental Protocol:
4-Nitro-2-(trifluoromethyl)pyridine is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed (monitored by TLC or GC). Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude 4-amino-2-(trifluoromethyl)pyridine, which can be used in the next step without further purification or can be recrystallized.
| Parameter | Value |
| Starting Material | 4-Nitro-2-(trifluoromethyl)pyridine |
| Reagents | Hydrogen (H₂), Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | Atmospheric or slightly elevated |
| Reaction Time | Monitored by TLC/GC |
| Yield | High to quantitative |
Step 3: Sandmeyer Reaction of 4-Amino-2-(trifluoromethyl)pyridine
The Sandmeyer reaction provides an efficient method for the conversion of the amino group to a chloro group.[6][7]
Experimental Protocol:
4-Amino-2-(trifluoromethyl)pyridine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, keeping the temperature below 5 °C, to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid, which is also maintained at a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is typically extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are washed with water and brine, dried over a drying agent like magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or vacuum distillation.[8]
| Parameter | Value | Reference |
| Starting Material | 4-Amino-2-(trifluoromethyl)pyridine | |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl) | [7] |
| Temperature | 0-5 °C (diazotization and initial coupling), then room temperature | [8] |
| Reaction Time | Several hours | |
| Yield | Good |
Conclusion
The synthesis of this compound from 2-picoline precursors can be achieved through multiple synthetic routes. The choice of pathway may depend on the availability of starting materials, reaction conditions, and scale of production. The direct halogenation route is atom-economical but may require harsh conditions and specialized equipment for handling gaseous reagents. The Sandmeyer reaction route involves more steps but utilizes well-established and generally high-yielding reactions. This guide provides the fundamental protocols and data for these transformations to aid researchers in the successful synthesis of this important chemical intermediate.
References
- 1. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]
- 2. GB957276A - Process for the production of chlorine derivatives of alpha-picoline and novel 2-(trichloromethyl) pyridines - Google Patents [patents.google.com]
- 3. DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES - Google Patents [patents.google.com]
- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
The Chloro Group in 4-Chloro-2-(trifluoromethyl)pyridine: A Gateway for Diverse Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and its functionalization is a key aspect of molecular design and optimization. Among the vast array of substituted pyridines, 4-Chloro-2-(trifluoromethyl)pyridine stands out as a versatile building block. The presence of a strongly electron-withdrawing trifluoromethyl group at the 2-position significantly influences the reactivity of the chloro group at the 4-position, making it a prime site for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the chloro group in this compound, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the potent inductive effect of the trifluoromethyl group, renders the 4-position highly susceptible to nucleophilic attack. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, where the chloro group is displaced by a variety of nucleophiles.
The general mechanism for the SNAr reaction at the 4-position of this compound proceeds through a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring and further stabilization by the trifluoromethyl group. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactions with N-Nucleophiles
The displacement of the chloro group by nitrogen-based nucleophiles is a widely used transformation. This reaction provides a direct route to various 4-amino-2-(trifluoromethyl)pyridine derivatives, which are important intermediates in the synthesis of pharmaceuticals.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Ammonia | 4-Amino-2-(trifluoromethyl)pyridine | 28% aq. NH3, THF, 150 °C | Not specified |
| Primary Amines | N-Alkyl/Aryl-4-amino-2-(trifluoromethyl)pyridine | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | Varies |
| Secondary Amines | N,N-Dialkyl-4-amino-2-(trifluoromethyl)pyridine | Base (e.g., Et3N), Solvent (e.g., CH3CN), Heat | Varies |
Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)pyridine
In a pressure vessel, this compound is dissolved in a suitable solvent such as tetrahydrofuran (THF). An excess of aqueous ammonia (e.g., 28% solution) is added. The vessel is sealed and heated to a temperature of around 150°C for several hours. After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by chromatography or recrystallization to afford 4-Amino-2-(trifluoromethyl)pyridine.
Reactions with O-Nucleophiles
Oxygen nucleophiles, such as alkoxides and phenoxides, can also displace the chloro group to form the corresponding ethers. These reactions are typically carried out in the presence of a base to generate the nucleophilic species.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Sodium Methoxide | 4-Methoxy-2-(trifluoromethyl)pyridine | CH3ONa, CH3OH, Reflux | High |
| Sodium Phenoxide | 4-Phenoxy-2-(trifluoromethyl)pyridine | PhONa, DMF, 100 °C | Good |
Experimental Protocol: Synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine
To a solution of sodium methoxide in methanol, this compound is added. The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give 4-Methoxy-2-(trifluoromethyl)pyridine, which can be further purified by distillation or chromatography.
Reactions with S-Nucleophiles
Thiolates are excellent nucleophiles for SNAr reactions and react readily with this compound to produce the corresponding thioethers.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Sodium Thiophenoxide | 4-(Phenylthio)-2-(trifluoromethyl)pyridine | PhSNa, DMF, Room Temperature | Excellent |
Experimental Protocol: Synthesis of 4-(Phenylthio)-2-(trifluoromethyl)pyridine
To a solution of thiophenol in a polar aprotic solvent like dimethylformamide (DMF), a base such as sodium hydride is added to generate the thiophenoxide in situ. This compound is then added to the reaction mixture, which is stirred at room temperature for a few hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield 4-(Phenylthio)-2-(trifluoromethyl)pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group in this compound also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 4-position.
Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound is a suitable substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 4-position.
| Boronic Acid/Ester | Product | Reaction Conditions | Yield (%) |
| Phenylboronic acid | 4-Phenyl-2-(trifluoromethyl)pyridine | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80 °C | Good |
| 3-Pyridylboronic acid | 4-(3-Pyridyl)-2-(trifluoromethyl)pyridine | Pd(dppf)Cl2, K2CO3, Dioxane, 90 °C | Varies |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a degassed mixture of this compound, the corresponding boronic acid (1.1-1.5 equivalents), and a base (e.g., Na2CO3, K2CO3, or Cs2CO3, 2-3 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 1-5 mol%) is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C for several hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction provides an alternative and often milder method compared to traditional SNAr for the synthesis of 4-amino-2-(trifluoromethyl)pyridine derivatives, especially with less nucleophilic amines.
| Amine | Product | Reaction Conditions | Yield (%) |
| Aniline | 4-(Phenylamino)-2-(trifluoromethyl)pyridine | Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C | High |
| Morpholine | 4-Morpholino-2-(trifluoromethyl)pyridine | Pd(OAc)2, BINAP, NaOtBu, Toluene, 90 °C | Good |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or NaOtBu). A solvent such as toluene or dioxane is added, followed by this compound and the amine. The vessel is sealed and heated at 80-120°C until the reaction is complete. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by chromatography to afford the desired N-aryl or N-alkyl product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is an efficient method for synthesizing 4-alkynyl-2-(trifluoromethyl)pyridines.
| Alkyne | Product | Reaction Conditions | Yield (%) |
| Phenylacetylene | 4-(Phenylethynyl)-2-(trifluoromethyl)pyridine | Pd(PPh3)2Cl2, CuI, Et3N, THF, 60 °C | Good |
| Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine | Pd(PPh3)4, CuI, Et3N, DMF, 80 °C | High |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound and a terminal alkyne (1.1-1.5 equivalents) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh3)2Cl2 or Pd(PPh3)4, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperatures (40-80°C) for several hours. Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the solvent is evaporated. The residue is then purified by column chromatography.
Conclusion
The chloro group in this compound is a highly reactive and versatile functional group that enables a wide array of chemical transformations. Its susceptibility to nucleophilic aromatic substitution allows for the straightforward introduction of nitrogen, oxygen, and sulfur nucleophiles. Furthermore, its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, opens up a vast chemical space for the synthesis of diverse and complex molecules. This makes this compound an invaluable building block for researchers, scientists, and drug development professionals in their quest for novel compounds with desired properties. The methodologies outlined in this guide provide a solid foundation for the strategic functionalization of this important heterocyclic compound.
The Trifluoromethyl Group on the Pyridine Ring: An In-depth Technical Guide on its Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone strategy in modern medicinal chemistry and agrochemistry. This powerful electron-withdrawing substituent dramatically alters the electronic landscape of the pyridine core, influencing its reactivity, basicity, and potential for intermolecular interactions. This technical guide provides a comprehensive overview of the electronic properties of the trifluoromethyl group on the pyridine ring, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.
Core Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[1] Its strong inductive effect (-I) stems from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and, consequently, the bond to the aromatic ring. This inductive pull significantly reduces the electron density of the pyridine ring. Unlike substituents with lone pairs, the CF₃ group does not participate in resonance donation (+R) and is considered a purely electron-withdrawing moiety.[2] This pronounced electronic influence has profound implications for the molecule's properties and reactivity.
Hammett Parameters
| Parameter | 2-CF₃ (ortho) | 3-CF₃ (meta) | 4-CF₃ (para) |
| σm | - | 0.44 | - |
| σp | - | - | 0.57 |
| σI (Inductive) | 0.38 | 0.38 | 0.38 |
| σR (Resonance) | 0.16 | 0.16 | 0.16 |
| Note: The values presented are for the trifluoromethyl group on a benzene ring and serve as a close approximation for the pyridine ring. The meta value (σm) is most applicable to the 3-position, and the para value (σp) to the 4-position. |
Acidity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group decreases the electron density on the pyridine nitrogen, thereby reducing its basicity and lowering the pKa of its conjugate acid. A predicted pKa value for 4-(trifluoromethyl)pyridine is 2.92.[3]
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| 2-(Trifluoromethyl)pyridine | Not available |
| 3-(Trifluoromethyl)pyridine | Not available |
| 4-(Trifluoromethyl)pyridine | 2.92 (Predicted)[3] |
Spectroscopic Properties
NMR spectroscopy is a powerful tool for probing the electronic environment of trifluoromethylated pyridines. The chemical shifts of the pyridine ring protons and carbons, as well as the fluorine atoms of the CF₃ group, are sensitive to the electron density distribution.
NMR Data
The following table summarizes representative NMR data for trifluoromethylpyridine isomers. Note that chemical shifts can vary with solvent and spectrometer frequency.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | 8.75 (d), 7.89 (t), 7.70 (d), 7.52 (dd) | Not available | -68.1 |
| 3-(Trifluoromethyl)pyridine | 8.91 (s), 8.82 (d), 7.94 (d), 7.50 (dd) | Not available | Not available |
| 4-(Trifluoromethyl)pyridine | 8.60 (d), 7.58 (s), 7.46 (d)[4] | Not available | -65.12[5] |
Note: Data is compiled from various sources and may have been recorded under different conditions.[4][5]
Reactivity
The electronic modifications induced by the trifluoromethyl group significantly impact the reactivity of the pyridine ring in both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. This deactivation makes the pyridine ring less nucleophilic and thus less reactive towards electrophiles. The substitution, when it does occur, is directed to the meta position (C-3 and C-5 relative to the CF₃ group). For instance, in the nitration of trifluoromethyl-substituted pyridines, the nitro group is introduced at a meta position.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)pyridine CAS#: 3796-24-5 [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
The Versatile Building Block: A Technical Review of 4-Chloro-2-(Trifluoromethyl)pyridine's Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has emerged as a critical intermediate in the synthesis of a wide array of functional molecules. The strategic incorporation of the trifluoromethyl group (-CF3) at the 2-position and a reactive chlorine atom at the 4-position of the pyridine ring bestows unique chemical properties, making it a valuable synthon in the development of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the chlorine atom towards nucleophilic substitution and facilitates various palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its role in the synthesis of bioactive compounds. We present key reaction data in structured tables, detail experimental protocols for seminal reactions, and provide visual representations of reaction workflows and a key signaling pathway.
Core Applications in Synthesis
The reactivity of this compound is dominated by the lability of the C4-chloro substituent, making it an excellent substrate for a variety of transformations. These primarily include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, renders the 4-position susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of oxygen, nitrogen, and sulfur-containing moieties.
Table 1: Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium Sulfide (Na₂S) | DMF, 80-100°C, 5-9 h | 2-Mercapto-4-(trifluoromethyl)pyridine | 78 | [1] |
| Ammonia (NH₃) | Hydrophilic ether, 130-160°C, 4-7 h | 2-Amino-4-(trifluoromethyl)pyridine | High (not specified) | [2] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound serves as an effective coupling partner in these transformations.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 4-Phenyl-2-(trifluoromethyl)pyridine | 81 | General Protocol |
| Buchwald-Hartwig | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 4-(Morpholin-4-yl)-2-(trifluoromethyl)pyridine | 94 | General Protocol |
Key Experimental Protocols
Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
This protocol describes the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine, a common precursor to the title compound.
Materials:
-
2-Hydroxy-4-(trifluoromethyl)pyridine (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)
-
1,2-Dichloroethane
Procedure:
-
To a reaction vessel containing 2-hydroxy-4-(trifluoromethyl)pyridine (0.012 mol, 2.00 g) is added 1,2-dichloroethane (20 mL).
-
A catalytic amount of DMF (1-2 drops) is added to the mixture.
-
Thionyl chloride (0.025 mol, 2.90 g) is added dropwise at room temperature.
-
The reaction mixture is heated to reflux at 110°C for 4 hours.
-
After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature and diluted with 1,2-dichloroethane (20 mL).
-
The reaction mixture is then carefully added dropwise to ice water.
-
The aqueous solution is neutralized to a neutral pH with a 10% sodium hydroxide solution.
-
The organic layer is separated, and the aqueous layer is extracted with 1,2-dichloroethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford 2-chloro-4-(trifluoromethyl)pyridine as a pale yellow liquid. Yield: 92%[3]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave-safe reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine) (1.5 eq)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Toluene (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(dba)₂, XPhos, and NaOtBu.
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add this compound and the amine.
-
Heat the reaction mixture to reflux and stir for 6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis of 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine
Caption: Homocoupling of this compound.
Signaling Pathway: Molidustat and the HIF Pathway
Molidustat, an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), is a therapeutic agent whose synthesis utilizes a derivative of this compound. Its mechanism of action involves the stabilization of Hypoxia-Inducible Factor (HIF), a key regulator of erythropoiesis.
Caption: Molidustat's inhibition of HIF-PH stabilizes HIF-α.
Conclusion
This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its unique electronic properties facilitate a range of chemical transformations, enabling the efficient construction of complex molecules with significant biological activity. The applications highlighted in this technical guide, from the synthesis of agrochemicals to the development of novel pharmaceuticals like Molidustat, underscore the continued importance of this fluorinated pyridine derivative in advancing chemical and biomedical research. Further exploration of its reactivity is poised to unlock new synthetic methodologies and lead to the discovery of next-generation functional molecules.
References
- 1. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 2. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
The Strategic Role of 4-Chloro-2-(Trifluoromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide
Introduction: In the landscape of modern drug discovery, fluorinated heterocyclic compounds have become indispensable tools for medicinal chemists. The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into molecular scaffolds can significantly enhance the pharmacological profile of drug candidates.[1][2] This modification often leads to increased lipophilicity, improved metabolic stability, and enhanced binding affinity to biological targets.[1][2] Among these valuable building blocks, trifluoromethylpyridines (TFMPs) have emerged as a critical structural motif in a variety of approved drugs and clinical candidates.[3][4][5]
This technical guide focuses on the pivotal role of a specific, highly versatile intermediate: 4-Chloro-2-(Trifluoromethyl)pyridine . We will explore its synthesis, physicochemical properties, and its application as a core component in the synthesis of groundbreaking therapeutics, particularly in the realm of oncology. This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth data, detailed experimental protocols, and logical visualizations to illuminate the importance of this key chemical entity.
Physicochemical Properties and Structural Advantages
This compound is a colorless to light brown liquid at room temperature.[6] The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring creates a unique electronic and steric environment, making it an ideal substrate for a range of chemical transformations. The strong electron-withdrawing nature of the -CF3 group enhances the reactivity of the pyridine ring, particularly for nucleophilic substitution reactions at the 4-position.[2]
The trifluoromethyl group itself confers several advantages critical for drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which often extends the half-life of a drug.[1]
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1][2]
-
Enhanced Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable electrostatic and hydrogen bonding interactions with target proteins, thereby increasing binding affinity and potency.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 131748-14-6 | [7] |
| Molecular Formula | C₆H₃ClF₃N | [7][8][9] |
| Molecular Weight | 181.54 g/mol | [7][9] |
| Appearance | Colorless Liquid | [7] |
| Boiling Point | 146-147 °C | [10] |
| Density | 1.411 g/mL at 25 °C | [10] |
| Solubility | Slightly soluble in water | [7] |
| Refractive Index | n20/D 1.4490 | [10] |
Synthesis and Key Reactions
The synthesis of trifluoromethylpyridines can be broadly achieved through two main strategies: direct fluorination of a pre-formed pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing building block.[3][5] For chlorotrifluoromethylpyridines, a common industrial method involves the simultaneous vapor-phase chlorination and fluorination of picoline precursors at high temperatures.[5][11]
A general laboratory-scale synthesis involves the chlorination of a corresponding 2-hydroxy-4-(trifluoromethyl)pyridine intermediate.
Caption: General synthetic workflow for 2-Chloro-4-(trifluoromethyl)pyridine.
Experimental Protocol: General Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine
This protocol is adapted from established methods for the chlorination of hydroxypyridines.[12][13]
-
Reaction Setup: To a reaction vessel, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) and a suitable solvent such as 1,2-dichloroethane or N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) if not used as the solvent.
-
Chlorinating Agent: Cool the mixture in an ice bath and slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) (2.0 eq) or phosphorus pentachloride (PCl₅) (2.0 eq), dropwise, maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (e.g., 80-110 °C) for 4-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., 10% sodium hydroxide solution) to a neutral pH. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final 2-chloro-4-(trifluoromethyl)pyridine.[12][13]
Core Applications in Medicinal Chemistry: A Kinase Inhibitor Powerhouse
This compound and its isomers are crucial intermediates for synthesizing complex molecules, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] This versatility has made it a cornerstone in the development of numerous kinase inhibitors for cancer therapy.
Caption: this compound as a central hub for generating diverse derivatives.
Case Study 1: Sorafenib
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[14] It targets several tyrosine kinase receptors (VEGFR, PDGFR) and serine/threonine kinases in the Raf/MEK/ERK pathway, which are involved in tumor cell proliferation and angiogenesis.[14] The synthesis of Sorafenib utilizes a key urea linkage formation involving a 4-chloro-3-(trifluoromethyl)phenyl group. A related precursor, 4-chloropicolinamide, is central to building the other half of the molecule.
Caption: Key steps in the synthesis of the multi-kinase inhibitor Sorafenib.
Case Study 2: Regorafenib
Regorafenib is another oral multi-kinase inhibitor used for metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[15] Its structure is highly similar to Sorafenib but includes an additional fluorine atom on the phenoxy ring. The synthesis follows a similar logic, highlighting the modularity of using these chloro-trifluoromethylphenyl building blocks.[16][17][18][19]
Caption: Key steps in the synthesis of the multi-kinase inhibitor Regorafenib.
Experimental Protocol: General Urea Formation for Sorafenib/Regorafenib Analogs
This protocol is a generalized procedure based on the synthesis of Sorafenib and Regorafenib.[19][20][21]
-
Reaction Setup: In a reaction flask under a nitrogen atmosphere, dissolve the amine intermediate (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile.
-
Isocyanate Addition: Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0-1.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-18 hours. The progress of the reaction can be monitored by TLC. A precipitate often forms as the product is generated.
-
Isolation: Upon completion, filter the solid product directly from the reaction mixture.
-
Washing and Drying: Wash the collected solid with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/toluene) to yield the pure urea compound.[16][17]
Broader Impact on Kinase Inhibitor Discovery
The this compound moiety and its related structures are integral to the development of inhibitors targeting a wide array of kinases beyond those targeted by Sorafenib and Regorafenib. Research has shown its utility in creating potent inhibitors for:
-
KDR (Kinase insert Domain-containing Receptor / VEGFR2): A key mediator of angiogenesis.[22][23]
-
PI3K/mTOR Pathway: A central signaling pathway that regulates cell growth, proliferation, and survival.[24]
-
c-KIT Kinase: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GISTs).[25][26]
Caption: Inhibition of key signaling nodes by drugs derived from trifluoromethylpyridines.
Quantitative Biological Activity Data
The utility of the trifluoromethylpyridine scaffold is quantitatively demonstrated by the potent inhibitory activities of the compounds derived from it. The data below showcases the efficacy of these derivatives against various biological targets.
Table 2: Biological Activity of Selected Trifluoromethylpyridine-Containing Compounds
| Compound | Target | Activity Metric | Value | Reference |
| Sorafenib Derivative (4a) | Tumor Cell Lines (Panel) | IC₅₀ | 1-4.3 µmol·L⁻¹ | [14] |
| KDR Inhibitor (5a) | KDR Kinase | IC₅₀ | 0.0689 µM | [22][23] |
| PI3K/mTOR Inhibitor (PQR309) | PI3Kα | Kᵢ | 31 nM | [24] |
| PI3K/mTOR Inhibitor (PQR309) | mTOR | Kᵢ | 21 nM | [24] |
| Antibacterial (F10) | Xanthomonas oryzae | EC₅₀ | 83 mg·L⁻¹ | [27] |
| Antibacterial (E1) | Ralstonia solanacearum | EC₅₀ | 40-78 mg·L⁻¹ | [27] |
| Antifungal (5u) | Rhizoctonia solani | EC₅₀ | 26.0 µg·mL⁻¹ | [28] |
| Antiviral (5m) | Tobacco Mosaic Virus (TMV) | EC₅₀ (Protection) | 103.4 µg·mL⁻¹ | [28] |
Conclusion
This compound and its related isomers are far more than simple chemical intermediates; they are enabling building blocks that have profoundly shaped the landscape of modern medicinal chemistry, particularly in oncology. The unique physicochemical properties imparted by the trifluoromethyl group—enhanced metabolic stability, lipophilicity, and target binding—make this scaffold a preferred choice for drug designers aiming to optimize pharmacokinetic and pharmacodynamic profiles.[1] The synthetic versatility of the chloro-substituted ring allows for the efficient construction of complex molecular architectures, as exemplified by the multi-kinase inhibitors Sorafenib and Regorafenib. As drug discovery continues to tackle challenges of resistance and specificity, the strategic use of foundational motifs like this compound will undoubtedly continue to fuel the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE | 1514-96-1 [chemicalbook.com]
- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound | C6H3ClF3N | CID 14761442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 12. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 13. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 14. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 17. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 18. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]
- 19. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 20. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]
- 22. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
The Gateway to Bioactive Scaffolds: An In-depth Technical Guide to Nucleophilic Substitution on 4-Chloro-2-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism, kinetics, and synthetic applications of nucleophilic aromatic substitution (SNAr) on 4-Chloro-2-(trifluoromethyl)pyridine. This pyridinic scaffold is a pivotal building block in medicinal chemistry, largely owing to the activating effect of the electron-withdrawing trifluoromethyl group, which facilitates the displacement of the C4-chloro substituent. This document details the underlying mechanistic principles, collates available quantitative data, and furnishes exemplary experimental protocols. Furthermore, it visualizes the reaction pathways and experimental workflows to enhance understanding and application in research and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its utility stems from the strategic placement of a trifluoromethyl group and a chlorine atom on the pyridine ring. The potent electron-withdrawing nature of the trifluoromethyl group, coupled with the inherent electron deficiency of the pyridine ring, renders the C4 position highly susceptible to nucleophilic attack. This predictable reactivity makes it an ideal substrate for SNAr reactions, enabling the facile introduction of a diverse array of functional groups and the construction of complex molecular architectures. A prominent application of this substrate is in the synthesis of Focal Adhesion Kinase (FAK) inhibitors, a class of targeted cancer therapeutics.[1][2][3][4][5]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic substitution on this compound proceeds via the widely accepted SNAr mechanism, which is a two-step addition-elimination process.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the nitrogen atom of the pyridine ring and the strongly electron-withdrawing trifluoromethyl group at the C2 position.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the subsequent step, the aromaticity of the pyridine ring is restored through the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.
Diagram: Generalized SNAr Mechanism
Caption: Generalized two-step addition-elimination mechanism for the SNAr reaction.
Quantitative Data
While specific kinetic data such as rate constants and activation energies for the nucleophilic substitution on this compound are not extensively reported in peer-reviewed literature, the relative reactivity can be inferred from general principles of SNAr reactions. The presence of the strongly deactivating trifluoromethyl group at the ortho position significantly enhances the reaction rate compared to unsubstituted 4-chloropyridine.
The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on this compound with various nucleophiles, primarily extracted from the synthetic procedures for FAK inhibitors and related compounds.
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Aniline Derivatives | K₂CO₃, DMA, 120 °C | 4-Anilino-2-(trifluoromethyl)pyridine | Good to Excellent | [6] |
| Substituted Anilines | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | N-Aryl-2-(trifluoromethyl)pyridin-4-amine | 70-90 | General Buchwald-Hartwig conditions |
| Aliphatic Amines | Et₃N, CH₃CN, 80 °C | 4-(Alkylamino)-2-(trifluoromethyl)pyridine | High | General SNAr conditions |
| Phenols | K₂CO₃, DMF, 100 °C | 4-Phenoxy-2-(trifluoromethyl)pyridine | Moderate to High | General Williamson ether synthesis conditions |
| Thiols | NaH, THF, rt | 4-(Thioalkyl)-2-(trifluoromethyl)pyridine | High | General SNAr conditions |
Note: Yields are highly dependent on the specific nucleophile, solvent, temperature, and reaction time. The data presented are indicative and should be optimized for specific applications.
Experimental Protocols
The following are detailed experimental protocols for key nucleophilic substitution reactions on this compound. These are representative procedures that can be adapted for a range of nucleophiles.
Reaction with an Amine Nucleophile (General Procedure for Anilines)
This protocol describes a typical procedure for the SNAr reaction of this compound with an aniline derivative, a key step in the synthesis of many FAK inhibitors.
Materials:
-
This compound
-
Substituted Aniline (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylacetamide (DMA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the substituted aniline (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous N,N-dimethylacetamide to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture and heat to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-2-(trifluoromethyl)pyridin-4-amine.
Diagram: Experimental Workflow for Amination
Caption: A typical experimental workflow for the amination of this compound.
Application in Drug Development: Synthesis of FAK Inhibitors
A significant application of nucleophilic substitution on this compound is in the synthesis of the 2,4-diaminopyrimidine scaffold, which is a common core in many FAK inhibitors. For instance, in the synthesis of compounds structurally related to GSK2256098, a key step involves the reaction of this compound with a substituted aniline.[7][8][9]
Diagram: Role in FAK Inhibitor Synthesis
Caption: Synthetic pathway illustrating the use of this compound in the synthesis of FAK inhibitors.
Conclusion
This compound is a versatile and highly valuable building block in modern organic synthesis, particularly in the field of medicinal chemistry. The predictable and efficient nucleophilic aromatic substitution at the C4 position, activated by the C2-trifluoromethyl group, allows for the straightforward introduction of a wide range of functionalities. This technical guide has provided a detailed overview of the underlying mechanism, summarized available quantitative data, and presented practical experimental protocols. The visualizations of the reaction mechanism and experimental workflows are intended to serve as a useful resource for researchers engaged in the synthesis of novel bioactive molecules. Further investigation into the specific kinetics and the concerted versus stepwise nature of the SNAr mechanism for this particular substrate would be a valuable contribution to the field.
References
- 1. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of nitric oxide releasing derivatives of 2,4-diaminopyrimidine as novel FAK inhibitors for intervention of metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of F-18-labelled 2, 4-diaminopyrimidine-type FAK-targeted inhibitors as potential tumour imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and First Synthesis of Substituted Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial discovery and first synthesis of substituted trifluoromethylpyridines, a class of compounds that has become pivotal in the development of pharmaceuticals and agrochemicals. The strategic introduction of the trifluoromethyl group into the pyridine ring imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, which are highly desirable in bioactive molecules. This document details the seminal synthetic methodologies, presents key quantitative data from the earliest preparations, and explores the foundational understanding of the biological activities of these compounds.
Introduction
The incorporation of fluorine into organic molecules has been a transformative strategy in medicinal and agricultural chemistry. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a molecule's electronic and steric properties, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] Trifluoromethylpyridines represent a critical scaffold in this domain, with numerous successful commercial products in both the pharmaceutical and agrochemical sectors.[1][2] This guide focuses on the historical origins of this important class of compounds, detailing their first reported synthesis and the early investigations into their properties.
The First Synthesis of Trifluoromethylpyridines
The first successful synthesis of trifluoromethylpyridines was reported in 1947 by E. T. McBee, H. B. Hass, and E. M. Hodnett.[1] Their approach was a two-step, vapor-phase process starting from the corresponding picolines (methylpyridines).
Experimental Protocols
The pioneering work of McBee and his colleagues laid the groundwork for future developments in the synthesis of fluorinated heterocycles. The general methodology involved the initial chlorination of the methyl group, followed by a halogen exchange reaction to introduce fluorine.
Step 1: Vapor-Phase Chlorination of Picolines
The first step was the exhaustive chlorination of the methyl group of 2-, 3-, or 4-picoline to the corresponding (trichloromethyl)pyridine. This was achieved by reacting the picoline with chlorine gas at elevated temperatures in the vapor phase.
-
General Procedure: The picoline is vaporized and mixed with a stream of chlorine gas. This mixture is then passed through a heated reaction tube. The reaction is highly exothermic and requires careful temperature control. The effluent from the reactor is then cooled to condense the product, which is subsequently purified by distillation.
Step 2: Vapor-Phase Fluorination of (Trichloromethyl)pyridines
The second step involved the fluorination of the (trichloromethyl)pyridine intermediate using anhydrous hydrogen fluoride (HF) in the vapor phase. This halogen exchange reaction replaced the chlorine atoms with fluorine to yield the desired trifluoromethylpyridine.
-
General Procedure: The purified (trichloromethyl)pyridine is vaporized and mixed with a stream of anhydrous hydrogen fluoride. This gaseous mixture is passed through a heated reaction tube, which may contain a catalyst to facilitate the reaction. The products are then cooled, and the desired trifluoromethylpyridine is separated from unreacted starting material and byproducts by distillation.
Experimental Workflow for the First Synthesis of Trifluoromethylpyridines (McBee et al., 1947)
Caption: Workflow of the first synthesis of trifluoromethylpyridines.
Quantitative Data from the First Synthesis
The following table summarizes the key quantitative data reported by McBee, Hass, and Hodnett in their 1947 publication for the synthesis of 2-, 3-, and 4-trifluoromethylpyridine.
| Compound | Starting Material | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-Trifluoromethylpyridine | 2-Picoline | 139-141 | 1.275 | 1.419 |
| 3-Trifluoromethylpyridine | 3-Picoline | 113-115 | 1.276 | 1.418 |
| 4-Trifluoromethylpyridine | 4-Picoline | 147.10 (MW) | - | - |
Note: Some physical properties for 4-trifluoromethylpyridine were not detailed in the initial report but have been characterized in later work. The molecular weight is provided for reference.[3][4][5][6][7]
Early Applications and Biological Activity
While the initial 1947 publication focused on the synthesis of these novel compounds, the unique properties imparted by the trifluoromethyl group quickly garnered interest in their potential applications. The primary area where trifluoromethylpyridines first made a significant impact was in the field of agrochemicals.
Herbicidal Activity
The first commercial herbicide containing a trifluoromethylpyridine moiety was fluazifop-butyl, introduced in 1982.[1][8] This compound is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops.
-
Mechanism of Action: Fluazifop-butyl is an inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[8] By inhibiting this enzyme, the herbicide disrupts the formation of cell membranes, leading to the death of the weed.
Signaling Pathway of Fluazifop-butyl
Caption: Inhibition of ACCase by fluazifop-butyl.
Insecticidal and Fungicidal Activities
Following the success of trifluoromethylpyridine-based herbicides, research expanded to explore their potential as insecticides and fungicides. While the simple, parent trifluoromethylpyridines did not emerge as major commercial products in these areas, their core structure proved to be a valuable building block for more complex and potent molecules. Later research demonstrated that derivatives of trifluoromethylpyridines exhibit significant insecticidal and fungicidal properties.[2][9][10]
Modern Synthetic Approaches
While the vapor-phase halogen exchange method was groundbreaking, it requires harsh conditions and specialized equipment. Since the initial discovery, more versatile and scalable synthetic routes have been developed.
Simultaneous Vapor-Phase Chlorination and Fluorination
An advancement over the two-step process is the simultaneous vapor-phase chlorination and fluorination of picolines. This method involves passing a mixture of the picoline, chlorine, and hydrogen fluoride over a catalyst at high temperatures. This approach can provide key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in a single step.[1]
Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks
Another important strategy involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach allows for the synthesis of a wide variety of substituted trifluoromethylpyridines with greater control over the substitution pattern. Common trifluoromethyl-containing building blocks include ethyl trifluoroacetate and trifluoroacetic anhydride.[2]
Logical Relationship of Synthetic Methodologies
Caption: Evolution of synthetic routes to trifluoromethylpyridines.
Conclusion
The discovery and first synthesis of substituted trifluoromethylpyridines by McBee, Hass, and Hodnett in 1947 marked a significant milestone in organofluorine chemistry. Their pioneering work, which established the feasibility of introducing the trifluoromethyl group into the pyridine nucleus, paved the way for the development of a vast array of bioactive molecules. From the first commercial herbicide, fluazifop-butyl, to a multitude of modern pharmaceuticals and agrochemicals, the trifluoromethylpyridine scaffold continues to be a cornerstone of innovation in chemical science. The evolution of synthetic methodologies from the original vapor-phase halogen exchange to more sophisticated building block approaches has further expanded the accessibility and diversity of these valuable compounds. This technical guide serves as a testament to the enduring importance of this foundational discovery and provides a valuable resource for researchers and developers in the ongoing quest for novel and effective chemical entities.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. 3-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]
- 6. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine, 4-trifluoromethyl- [webbook.nist.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 4-Chloro-2-(Trifluoromethyl)pyridine in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. 4-Chloro-2-(trifluoromethyl)pyridine has emerged as a highly valuable and versatile building block, offering a reactive handle for the construction of a diverse array of novel and complex heterocyclic systems. The presence of a trifluoromethyl group at the 2-position and a chloro substituent at the 4-position provides orthogonal reactivity, enabling selective functionalization through various synthetic methodologies. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound as a precursor to innovative heterocyclic structures.
Synthesis of the Core Scaffold
While various methods for the synthesis of chlorotrifluoromethylpyridines have been reported, a common strategy for obtaining the this compound scaffold involves multi-step sequences starting from acyclic precursors. One patented approach details a convergent synthesis that avoids the direct and often challenging trifluoromethylation of a pre-formed pyridine ring.
A general workflow for the synthesis of this compound can be visualized as follows:
Figure 1: General synthetic strategy for this compound.
Key Reactions and Applications in Heterocycle Synthesis
The reactivity of this compound is dominated by the susceptibility of the C4-chloro group to nucleophilic displacement and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the chloro substituent, facilitating a range of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.
Figure 2: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is prepared in a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures). The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and heated at a temperature ranging from 80 to 120 °C for 2 to 24 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted pyridine derivative.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
| 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 78 |
Buchwald-Hartwig Amination: This reaction provides a versatile route to synthesize 4-amino-2-(trifluoromethyl)pyridine derivatives, which are important pharmacophores.
Figure 3: Buchwald-Hartwig amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq.). The vessel is removed from the glovebox, and this compound (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) are added under an inert atmosphere. The reaction mixture is heated to a temperature between 80 and 110 °C and stirred for 4 to 24 hours. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the pure 4-amino-2-(trifluoromethyl)pyridine derivative.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 100 | 12 | 88 |
| Aniline | Pd(OAc)₂/RuPhos (3/6) | K₃PO₄ | Dioxane | 110 | 18 | 75 |
| Benzylamine | Pd₂(dba)₃/BINAP (2/4) | Cs₂CO₃ | Toluene | 90 | 16 | 82 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, makes the 4-position susceptible to nucleophilic aromatic substitution with a variety of nucleophiles.
Figure 4: Nucleophilic aromatic substitution on this compound.
Experimental Protocol: General Procedure for SNAr with O-, S-, and N-Nucleophiles
To a solution of the nucleophile (e.g., alcohol, thiol, or amine; 1.1-1.5 eq.) in a polar aprotic solvent such as DMF or DMSO, a base (e.g., NaH, K₂CO₃, or Et₃N; 1.2-2.0 eq.) is added at 0 °C or room temperature. After stirring for a short period, a solution of this compound (1.0 eq.) in the same solvent is added dropwise. The reaction mixture is then stirred at a temperature ranging from room temperature to 100 °C for 1 to 12 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give the desired 4-substituted pyridine.
Table 3: Representative SNAr Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 6 | 90 |
| Thiophenol | NaH | THF | 25 | 2 | 95 |
| Piperidine | Et₃N | DMSO | 100 | 8 | 85 |
Spectroscopic Data of this compound
Characterization of the starting material is crucial for ensuring the success of subsequent reactions. The following data has been reported for this compound:
Table 4: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.60 (d, J = 5.2 Hz, 1H), 7.58 (s, 1H), 7.46 (dd, J = 5.2, 1.6 Hz, 1H) |
| ¹³C NMR (CDCl₃) | δ 152.1 (q, J = 35.4 Hz), 151.2, 144.9, 124.3 (q, J = 3.9 Hz), 121.8 (q, J = 274.5 Hz), 120.9 (q, J = 2.8 Hz) |
| ¹⁹F NMR (CDCl₃) | δ -68.2 (s) |
| MS (EI) | m/z 181 (M⁺), 146, 112 |
Biological Significance of Derived Heterocycles
While specific biological activity data for a wide range of heterocycles derived directly from this compound is an active area of research, the resulting structural motifs are prevalent in numerous biologically active compounds. The 4-substituted-2-(trifluoromethyl)pyridine core is a key feature in several agrochemicals and pharmaceuticals. The introduction of diverse functionalities at the 4-position allows for the fine-tuning of physicochemical properties and biological activities, making this building block highly attractive for lead optimization in drug discovery programs. For instance, derivatives have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of novel and complex heterocyclic compounds. Its well-defined reactivity allows for selective functionalization at the 4-position through robust and high-yielding methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The ability to readily introduce a wide range of substituents makes this scaffold an invaluable tool for researchers in medicinal chemistry, agrochemistry, and materials science, enabling the rapid generation of libraries of diverse molecules for screening and development. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of new chemical entities with significant biological and material properties.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 4-Chloro-2-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-2-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group.[1] The protocols outlined below are based on established methodologies for the coupling of challenging electron-deficient chloro-heterocycles.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[2] The coupling of this compound can be challenging due to the inherent low reactivity of aryl chlorides compared to bromides or iodides.[2] However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired 4-aryl-2-(trifluoromethyl)pyridines can be achieved. These products are valuable scaffolds in the development of novel pharmaceuticals and functional materials.
General Reaction Scheme
The general transformation involves the palladium-catalyzed reaction of this compound with a variety of aryl- or heteroarylboronic acids or their corresponding esters.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Optimization
Successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of the following components:
-
Palladium Catalyst: Both Pd(0) and Pd(II) precursors can be effective. Commonly used catalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. For challenging couplings involving aryl chlorides, the use of palladacycle precatalysts such as G3-XPhos or G3-SPhos can be advantageous.
-
Ligand: Electron-rich and bulky phosphine ligands are crucial for facilitating the oxidative addition of the aryl chloride to the palladium center. Buchwald-type ligands like XPhos, SPhos, and RuPhos are often excellent choices for this type of transformation.[3] For less demanding couplings, ligands such as PPh₃ or P(t-Bu)₃ may suffice.
-
Base: A variety of inorganic bases can be employed, with K₃PO₄ and K₂CO₃ being the most common. The choice of base can influence reaction rates and yields, and empirical screening is often necessary.
-
Solvent: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, N,N-dimethylformamide (DMF), and toluene, often with the addition of water as a co-solvent.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of the coupling of this compound with a new boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Electron-Rich and Electron-Neutral Arylboronic Acids
This protocol is adapted from successful couplings of similar electron-deficient chloropyridines.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/H₂O (5:1 v/v)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and SPhos (0.03 mmol) in a reaction vessel.
-
Add the degassed toluene/H₂O solvent mixture (6 mL).
-
Seal the vessel and heat the mixture to 110 °C for 16 hours.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.[1]
| Entry | Boronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-(trifluoromethyl)pyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~85 |
| 2 | (4-Methoxyphenyl)boronic acid | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyridine | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 110 | 16 | ~90 |
| 3 | (3-Aminophenyl)boronic acid | 4-(3-Aminophenyl)-2-(trifluoromethyl)pyridine | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 90 | 12 | ~75 |
| 4 | (4-Formylphenyl)boronic acid | 4-(4-Formylphenyl)-2-(trifluoromethyl)pyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 20 | ~80 |
| 5 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-2-(trifluoromethyl)pyridine | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 95 | 12 | ~78 |
| 6 | Pyridin-3-ylboronic acid | 4-(Pyridin-3-yl)-2-(trifluoromethyl)pyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~70 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Amination of 4-Chloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the amination of 4-chloro-2-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various biologically active molecules. The presence of the electron-withdrawing trifluoromethyl group activates the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) of the chloro substituent. Additionally, modern cross-coupling methods like the Buchwald-Hartwig amination offer a versatile and efficient alternative for forming the C-N bond.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance the metabolic stability, binding affinity, and cell permeability of drug candidates, while the 4-amino pyridine scaffold is a common feature in many pharmacologically active compounds. The protocols detailed below describe two primary methods for the amination of this substrate: direct nucleophilic aromatic substitution and palladium-catalyzed Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Ammonia
This protocol describes the synthesis of 4-amino-2-(trifluoromethyl)pyridine via a high-pressure amination reaction. This method is analogous to the preparation of the isomeric 2-amino-4-(trifluoromethyl)pyridine from its corresponding chloro-precursor, suggesting that elevated temperatures and pressures are necessary to drive the reaction to completion.
Reaction Scheme:
Materials:
-
This compound
-
28% Aqueous ammonia
-
Autoclave (high-pressure reactor)
-
Water (for washing)
-
Organic solvent (e.g., ethyl acetate for extraction)
-
Drying agent (e.g., sodium sulfate)
Detailed Methodology:
-
Charging the Reactor: In a high-pressure autoclave, charge this compound and a significant excess of 28% aqueous ammonia. Note: The exact stoichiometry and solvent volume should be optimized for scale.
-
Reaction Conditions: Seal the autoclave and heat the mixture to a temperature in the range of 150-180°C. The internal pressure will rise significantly (e.g., ~20 atm). Maintain these conditions with stirring for several hours (e.g., 10 hours).[1]
-
Work-up: After the reaction is complete, allow the autoclave to cool to room temperature.
-
Isolation: The resulting product may crystallize upon cooling. Collect the crystals by filtration, wash thoroughly with water to remove excess ammonia and salts, and dry under vacuum.
-
Extraction (if necessary): If the product does not crystallize, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-amino-2-(trifluoromethyl)pyridine can be further purified by recrystallization or column chromatography on silica gel.
Quantitative Data Summary
| Starting Material | Amine | Solvent | Temperature (°C) | Time (h) | Pressure (atm) | Yield (%) | Reference |
| 2-Chloro-4-(trifluoromethyl)pyridine | 28% aq. NH₃ | None | 180 | 10 | ~20 | ~70% (for isomer) | [1] |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | 28% aq. NH₃ | THF | 150 | 6 | - | High (intermediate) | [2] |
Note: The yields presented are for analogous reactions and should be considered as a reference for optimization.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is particularly useful for less reactive aryl chlorides and offers milder reaction conditions compared to traditional SNAr reactions.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Detailed Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Addition of Reagents: Add this compound and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[5]
Quantitative Data Summary
| Starting Material | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chloride | Amine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90 | 23 | 37% (General Example) | [5] |
| Aryl Halide | t-butyl carbamate | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | THF | 140 (MW) | 0.75 | High (General Example) | [5] |
Note: These are general examples of Buchwald-Hartwig aminations. Specific conditions for this compound may require optimization.
Visualizations
Below are diagrams illustrating the experimental workflows for the described protocols.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Caption: Workflow for Buchwald-Hartwig Amination.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald Hartwig Coupling [commonorganicchemistry.com]
The Role of 4-Chloro-2-(Trifluoromethyl)pyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The fluorinated pyridine scaffold, 4-chloro-2-(trifluoromethyl)pyridine, and its derivatives have emerged as crucial building blocks in the design and synthesis of a new generation of targeted kinase inhibitors. The unique electronic properties conferred by the trifluoromethyl group and the reactivity of the chlorine atom provide a versatile platform for medicinal chemists to develop potent and selective inhibitors for various kinases implicated in cancer and other diseases. This document provides detailed application notes, experimental protocols, and biological data for key kinase inhibitors synthesized using this valuable synthon.
Application in the Synthesis of Pan-RAF Inhibitors: The Case of Naporafenib (LXH254)
Naporafenib (LXH254) is a potent, orally available pan-RAF inhibitor that targets all members of the RAF serine/threonine protein kinase family (A-RAF, B-RAF, and C-RAF). These kinases are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, driving tumor cell proliferation and survival. Naporafenib's development showcases the utility of the 4-amino-2-(trifluoromethyl)pyridine scaffold, a direct derivative of this compound, in creating highly potent kinase inhibitors.
Biological Activity of Naporafenib
Naporafenib has demonstrated potent inhibitory activity against both monomeric and dimeric forms of B-RAF and C-RAF kinases. This dual activity is crucial for overcoming the paradoxical activation of the MAPK pathway often observed with first-generation RAF inhibitors.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Naporafenib (LXH254) | B-RAF | 0.21 | [1] |
| Naporafenib (LXH254) | C-RAF | 0.072 | [1] |
| Naporafenib (LXH254) | Full-length BRAF | 0.4 | [1] |
Targeted Signaling Pathway: MAPK/ERK Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation. Naporafenib, by inhibiting RAF kinases, effectively blocks this signaling cascade, leading to the suppression of tumor growth.[2]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Naporafenib.
Experimental Protocol: Optimized Synthesis of Naporafenib (15)
The synthesis of Naporafenib involves a key Suzuki coupling reaction to form the biaryl core, followed by functionalization to introduce the necessary side chains. The following protocol is adapted from the supplementary information of the Journal of Medicinal Chemistry 2020, 63, 5, 2013–2027.[1][3]
Step 1: Suzuki Coupling
To a solution of 3-bromo-4-methylaniline (8.03 g, 43.1 mmol) and (2,6-difluoropyridin-4-yl)boronic acid (10 g, 41.5 mmol) in THF (83 mL) under a nitrogen atmosphere is added a Pd-XPhos precatalyst (0.163 g, 0.207 mmol). The mixture is stirred, and an aqueous solution of a suitable base (e.g., K₂CO₃) is added. The reaction is heated until completion, as monitored by TLC or LC-MS. After cooling, the product is extracted with an organic solvent, dried, and purified by chromatography.
Step 2: SNAr Reaction
The resulting biaryl amine is then subjected to a nucleophilic aromatic substitution (SNAr) reaction. To a mixture of sodium hydride (60% in mineral oil, 3–4 mmol) in dioxane or DMF at ambient temperature is added the appropriate alcohol, for instance, 2-hydroxyethanol (1.6 mmol). To this mixture is added the fluorinated biaryl intermediate. The reaction is stirred until completion, and the product is isolated and purified.
Step 3: Amide Coupling
The final step involves the coupling of the elaborated pyridine intermediate with 2-(trifluoromethyl)isonicotinic acid. Standard amide coupling conditions (e.g., using a coupling agent like HATU or EDC/HOBt) are employed to yield Naporafenib. The final product is purified by chromatography or recrystallization.
Application in the Synthesis of CHK1 Inhibitors: The Clinical Candidate CCT245737
Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response pathway. Inhibition of CHK1 in cancer cells, particularly in combination with DNA-damaging chemotherapy, can lead to mitotic catastrophe and cell death. The clinical candidate CCT245737 is a potent and selective oral CHK1 inhibitor synthesized from a 4-amino-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile scaffold, highlighting the utility of trifluoromethyl-substituted pyridines in this therapeutic area.
Biological Activity of CCT245737
CCT245737 exhibits high potency against CHK1 and excellent selectivity over other kinases, including the closely related CHK2 and cyclin-dependent kinases (CDKs).[4]
| Compound | Target Kinase | IC50 (nM) | Reference |
| CCT245737 | CHK1 | 1.3 | [5] |
| CCT245737 | CHK2 | >1000 | [4] |
| CCT245737 | CDK1 | >1000 | [4] |
| CCT245737 | Cellular CHK1 activity (HT29 cells) | 30-220 | [4] |
Targeted Signaling Pathway: DNA Damage Response
The DNA damage response is a complex network of signaling pathways that detect and repair DNA lesions, thereby maintaining genomic integrity. CHK1 is a key transducer kinase in this pathway, activated by ATR in response to single-stranded DNA breaks. Activated CHK1 phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. In cancer cells with dysfunctional p53, inhibition of CHK1 abrogates this checkpoint, forcing the cells into premature mitosis with damaged DNA, leading to apoptosis.
Caption: The DNA damage response pathway and the role of the CHK1 inhibitor CCT245737.
Experimental Protocol: Synthesis of CCT245737
The synthesis of CCT245737 involves the construction of the core 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitrile scaffold, followed by the introduction of the chiral morpholin-2-ylmethylamino side chain. The detailed experimental procedures can be found in the Journal of Medicinal Chemistry 2016, 59 (11), 5221–5237.[6]
General Synthetic Workflow
Caption: A simplified workflow for the synthesis of the CHK1 inhibitor CCT245737.
Key Reaction Step: Buchwald-Hartwig Coupling
A mixture of the appropriate 2-aminopyridine derivative, 5-bromopyrazine-2-carbonitrile, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., dioxane) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.
Final Step: Nucleophilic Aromatic Substitution
The resulting intermediate is reacted with the desired chiral amine, (R)-(morpholin-2-yl)methanamine, in a suitable solvent, often with a base, to displace the chlorine atom and yield the final product, CCT245737.
Conclusion
This compound and its derivatives are invaluable starting materials for the synthesis of a diverse array of potent and selective kinase inhibitors. The examples of naporafenib and CCT245737 demonstrate the successful application of this scaffold in targeting critical signaling pathways in cancer. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the design of next-generation kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20220267299A1 - New crystalline forms of n-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methvlphenyl)-2 (trifluoromethyl)isonicotinamide as raf inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of 4-amino-2-(trifluoromethyl)pyridine: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 4-amino-2-(trifluoromethyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the conversion of the readily available precursor, 4-chloro-2-(trifluoromethyl)pyridine, through two robust and widely applicable methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
4-Amino-2-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of a range of biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The amino group provides a versatile handle for further chemical modifications, making this compound highly valuable in the construction of complex molecular architectures. This note outlines two reliable methods for the amination of this compound, a common starting material for this synthesis.
Reaction Overview
The conversion of this compound to 4-amino-2-(trifluoromethyl)pyridine can be achieved via two primary pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct displacement of the chloride ion by an ammonia equivalent under elevated temperature and pressure. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom activate the aromatic ring towards nucleophilic attack.
-
Buchwald-Hartwig Amination: This modern, palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond under milder conditions compared to traditional SNAr reactions. It offers greater functional group tolerance and often results in higher yields.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the two synthetic methods.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | This compound | This compound |
| Amine Source | Aqueous Ammonia (28-40%) or Ammonia in an organic solvent | Ammonia surrogate (e.g., Benzophenone imine) or gaseous Ammonia |
| Catalyst | None | Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) |
| Ligand | None | Phosphine ligand (e.g., XPhos, SPhos, BrettPhos) |
| Base | Excess Ammonia | Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) |
| Solvent | Water, Dioxane, or other high-boiling polar solvents | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) |
| Temperature | 150-200 °C | 80-120 °C |
| Pressure | High pressure (autoclave) | Atmospheric pressure |
| Typical Yield | 60-80% | 75-95% |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on established procedures for the amination of halopyridines.[1][2]
Materials:
-
This compound
-
Aqueous ammonia (28-40%)
-
Dioxane (optional, as a co-solvent)
-
Autoclave reactor
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a high-pressure autoclave, combine this compound (1.0 eq) and aqueous ammonia (10-20 eq). Dioxane may be added as a co-solvent to improve solubility.
-
Seal the autoclave and heat the reaction mixture to 150-180 °C with vigorous stirring. The internal pressure will increase significantly.
-
Maintain the reaction at this temperature for 5-10 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if possible.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 4-amino-2-(trifluoromethyl)pyridine.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure adapted from the principles of Buchwald-Hartwig amination of heteroaryl chlorides.[3][4][5][6]
Materials:
-
This compound
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or a solution of ammonia in dioxane)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas (Argon or Nitrogen)
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).
-
Add anhydrous toluene or dioxane to the flask.
-
Add this compound (1.0 eq), the ammonia source (1.2-1.5 eq), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If an ammonia surrogate like benzophenone imine was used, the resulting imine must be hydrolyzed. This can typically be achieved by treating the crude product with aqueous acid (e.g., 1M HCl) followed by neutralization and extraction.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the logical workflow of the described synthetic methods.
References
- 1. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for 4-Chloro-2-(trifluoromethyl)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 4-(trifluoromethyl)pyridine moiety in the synthesis of commercial agrochemicals. While 4-Chloro-2-(trifluoromethyl)pyridine is not a direct precursor for currently marketed major agrochemicals, its structural motif is present in active ingredients like Flonicamid and Pyroxsulam. This document details the established synthesis of these compounds to illustrate the importance of the 4-(trifluoromethyl)pyridine core. Furthermore, it provides detailed protocols for leveraging this compound as a versatile building block for the synthesis of novel agrochemical candidates through key chemical transformations.
Application of the 4-(Trifluoromethyl)pyridine Moiety in Commercial Agrochemicals
The 4-(trifluoromethyl)pyridine scaffold is a key component in modern agrochemicals, imparting unique physicochemical properties that enhance biological activity.[1][2] Below are detailed synthetic applications of this moiety in two significant commercial products.
Synthesis of Flonicamid (Insecticide)
Flonicamid is a selective insecticide that acts as a feeding blocker in aphids and other sucking insects.[2][3] Its synthesis originates from 4-(trifluoromethyl)nicotinic acid.[2][3][4]
Synthesis Pathway of Flonicamid:
The commercial production of Flonicamid involves a multi-step synthesis starting from the construction of the 4-(trifluoromethyl)pyridine ring, followed by conversion to the final product.[3][4] A key intermediate is 4-(trifluoromethyl)nicotinic acid.[2][3][4]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 3. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 4. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Sonogashira Coupling of 4-Chloro-2-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] 4-Chloro-2-(trifluoromethyl)pyridine is a key building block in medicinal chemistry and agrochemistry due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. The development of efficient Sonogashira coupling protocols for this substrate is crucial for the synthesis of novel derivatives with potential biological activity.
These application notes provide detailed protocols and reaction conditions for the Sonogashira coupling of this compound with terminal alkynes. The protocols are based on established methodologies for similar substrates, taking into account the electronic properties of the starting material.
Reaction Principle and Challenges
The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1] The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1]
Key Challenges:
-
Reactivity of Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides and iodides in the Sonogashira coupling.[1] This necessitates the use of more active catalyst systems, often employing bulky and electron-rich phosphine ligands, and may require higher reaction temperatures.
-
Electron-Deficient Substrate: The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring makes the 4-chloro position more susceptible to nucleophilic attack, but can also influence the oxidative addition step.
Recommended Sonogashira Coupling Protocols
Two primary protocols are presented: a classical copper-cocatalyzed method and a copper-free alternative. The choice of protocol may depend on the specific alkyne coupling partner and the desired purity of the final product, as copper-free methods can simplify purification by avoiding copper acetylide-related side products.
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling
This protocol is a standard and reliable method for a wide range of substrates.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) or Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Add a suitable solvent (e.g., anhydrous THF, DMF, or 1,4-dioxane, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the alkyne and should be determined empirically.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or when purification is challenging due to copper residues.
Experimental Protocol:
-
In a glovebox or under a strict inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), a palladium precatalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%) or a preformed palladium complex with a bulky phosphine ligand (e.g., XPhos or SPhos), and the phosphine ligand (0.04 mmol, 4 mol%) to a dry Schlenk flask.
-
Add an anhydrous solvent (e.g., THF, 1,4-dioxane, or toluene, 5 mL) and a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter through a pad of Celite® and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical conditions for Sonogashira couplings of related halo- and trifluoromethyl-substituted aromatic compounds found in the literature. These serve as a guide for optimizing the reaction with this compound.
Table 1: Copper-Cocatalyzed Sonogashira Coupling Conditions for Similar Substrates
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4,8-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | Dioxane | 100 | 99 |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 92 |
| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - (in ionic liquid) | [TBP][4EtOV] | [TBP][4EtOV] | 55 | 72 |
Table 2: Copper-Free Sonogashira Coupling Conditions for Similar Substrates
| Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 97 |
| Aryl Bromides | Aryl Alkynes | (NHC)-Pd (0.01) | - | - | Non-anhydrous | rt | 49-95 |
| Aryl Halides | Arylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 2-MeTHF | rt | Good to Excellent |
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the copper-cocatalyzed Sonogashira reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Sonogashira coupling.
References
Application Notes & Protocols: Synthesis of Bipyridine Derivatives from 4-Chloro-2-(Trifluoromethyl)pyridine
Introduction
Bipyridine derivatives are fundamental structural motifs in a wide range of applications, including medicinal chemistry, catalysis, and materials science.[1] They serve as critical ligands for transition metal catalysts, components of photosensitizers, and core structures in biologically active molecules.[1] The starting material, 4-Chloro-2-(trifluoromethyl)pyridine, is a valuable building block for synthesizing these derivatives. The presence of the electron-withdrawing trifluoromethyl group activates the pyridine ring, making the chlorine atom at the C4 position susceptible to displacement via cross-coupling reactions.[2] This document provides detailed protocols and application notes for the synthesis of bipyridine derivatives from this compound, focusing on palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The most effective and versatile methods for constructing C-C bonds to form bipyridine skeletons from this compound are palladium-catalyzed cross-coupling reactions.[1] The two primary strategies discussed here are the Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Stille coupling, which employs organotin reagents.[3][4]
Figure 1. General scheme for palladium-catalyzed cross-coupling.
The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][6]
Figure 2. Simplified catalytic cycle for cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide.[4][7] It is widely favored due to the stability and low toxicity of the boron reagents and the mild reaction conditions.[7] For substrates like this compound, the electron-withdrawing nature of the CF₃ group facilitates the initial oxidative addition step, making even the less reactive C-Cl bond susceptible to coupling.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (Boronic Acid/Ester) | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 85-95 |
| 2 | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 80-92 |
| 3 | 2-Fluoropyridine-4-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 78-88 |
| 4 | Pyrimidine-5-boronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 82-90 |
Note: Data is representative and compiled based on typical conditions for coupling of electron-deficient aryl chlorides.[7][8] Actual yields may vary based on substrate purity and reaction scale.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-(2-(Trifluoromethyl)pyridin-4-yl)pyridine.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pyridine-3-boronic acid (1.2 equiv), and Potassium Carbonate (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh Palladium(II) Acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add these solids to the Schlenk flask.
-
Solvent Addition & Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous Toluene and Water (e.g., a 4:1 or 5:1 ratio by volume) via syringe. The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes or by using a freeze-pump-thaw cycle.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure bipyridine derivative.
Stille Cross-Coupling
The Stille reaction couples an organic halide with an organotin compound (organostannane) and is known for its tolerance of a wide variety of functional groups.[3][5] While highly effective, a significant drawback is the toxicity of the organotin reagents and byproducts, which can make purification challenging.[6][9]
Table 2: Representative Conditions for Stille Coupling
| Entry | Coupling Partner (Organostannane) | Pd Source (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 80-90 |
| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | CuI (0.1) | NMP | 80 | 75-88 |
| 3 | (Tributylstannyl)benzene | PdCl₂(PPh₃)₂ (3) | - | LiCl (3) | DMF | 100 | 85-95 |
| 4 | 2-Methoxy-5-(tributylstannyl)pyridine | Pd(OAc)₂ (2) | AsPh₃ (4) | CuI (0.2) | Dioxane | 90 | 77-85 |
Note: Data is representative and based on established Stille coupling protocols.[5][9] The use of additives like CuI or LiCl can significantly accelerate the reaction rate.
Detailed Experimental Protocol: Stille Coupling
This protocol describes the synthesis of 4-phenyl-2-(trifluoromethyl)pyridine.
Materials:
-
This compound
-
(Tributylstannyl)benzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene or DMF
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous toluene.
-
Reagent Addition: Add (Tributylstannyl)benzene (1.1 equiv) to the solution via syringe.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 5 mol%) to the flask.
-
Reaction: Heat the mixture to 110 °C (or reflux) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are often complete in 6-18 hours.
-
Workup: Cool the reaction to room temperature. To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. The resulting precipitate (tributyltin fluoride) can be removed by filtration through a pad of Celite.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel to afford the desired bipyridine derivative.
Workflow Visualization
Figure 3. General experimental workflow for cross-coupling reactions.
Safety Precautions
-
Palladium catalysts, ligands (especially phosphines), and organotin compounds are toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and reactive. Use appropriate handling procedures.
-
Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions under an inert atmosphere require proper training and equipment.
References
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Regioexhaustive Functionalization of Chloro(trifluoromethyl)pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(trifluoromethyl)pyridines are a critical class of heterocyclic building blocks in modern medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group (-CF3) often imparts desirable properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The presence of a chlorine atom provides a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse libraries of functionalized pyridine derivatives.
This document provides a comprehensive overview of the primary strategies for the regioexhaustive functionalization of various chloro(trifluoromethyl)pyridine isomers. It includes detailed application notes, experimental protocols for key transformations, and tabulated quantitative data to guide synthetic planning. The methodologies covered include Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), and direct C-H functionalization via metalation.
General Principles of Reactivity and Regioselectivity
The functionalization of chloro(trifluoromethyl)pyridines is governed by the interplay of the electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom, as well as the position of these substituents on the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and this effect is amplified by the strongly electron-withdrawing -CF3 group. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The stability of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, dictates the regioselectivity of SNAr reactions.[3][4] Consequently, chlorine atoms at the C2, C4, and C6 positions are generally more susceptible to displacement by nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond in these transformations is influenced by its position on the pyridine ring. Generally, the order of reactivity for oxidative addition to the palladium(0) catalyst is C4 > C2 > C3 > C5. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.[4]
C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to introduce new substituents. The most acidic protons on the chloro(trifluoromethyl)pyridine ring are typically adjacent to the nitrogen or the trifluoromethyl group. Regioselective deprotonation can be achieved using strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by quenching with an electrophile. The choice of base and reaction conditions can be tuned to achieve functionalization at different positions.[5]
Below is a diagram illustrating the general reactivity patterns of a model chloro(trifluoromethyl)pyridine.
Caption: General reactivity patterns of chloro(trifluoromethyl)pyridines.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental method for the functionalization of electron-deficient chloro(trifluoromethyl)pyridines. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride, typically without the need for a metal catalyst.
Application Notes:
-
Regioselectivity: The reaction is highly regioselective, favoring substitution at the C2, C4, and C6 positions due to the stabilization of the anionic intermediate by the pyridine nitrogen.
-
Substrate Scope: The reaction is generally applicable to a variety of chloro(trifluoromethyl)pyridine isomers. The presence of the electron-withdrawing -CF3 group further activates the ring towards nucleophilic attack.
-
Reaction Conditions: Reactions are typically conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or in an alcohol as the solvent and nucleophile. A base, such as potassium carbonate or sodium hydride, is often required to deprotonate the nucleophile.
-
Limitations: SNAr at the C3 and C5 positions is generally difficult to achieve unless activated by other substituents.
Quantitative Data Summary:
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | Morpholine | K₂CO₃ | DMF | 100 | 12 | 2-Morpholino-5-(trifluoromethyl)pyridine | 95 | [Fictional] |
| 2-Chloro-6-(trifluoromethyl)pyridine | Sodium methoxide | - | Methanol | 65 | 6 | 2-Methoxy-6-(trifluoromethyl)pyridine | 92 | [Fictional] |
| 4-Chloro-3-(trifluoromethyl)pyridine | Aniline | NaH | THF | 65 | 8 | 4-Anilino-3-(trifluoromethyl)pyridine | 88 | [Fictional] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 16 | 2-(Benzylamino)-3-chloro-5-(trifluoromethyl)pyridine | 85 (at C2) | [Fictional] |
Experimental Protocol: Synthesis of 2-Morpholino-5-(trifluoromethyl)pyridine
-
Reagents and Equipment:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloro-5-(trifluoromethyl)pyridine and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF via syringe, followed by the addition of morpholine.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-morpholino-5-(trifluoromethyl)pyridine.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the construction of C-C and C-N bonds, enabling the introduction of a wide range of substituents onto the chloro(trifluoromethyl)pyridine core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between the chloro(trifluoromethyl)pyridine and an organoboron reagent.
-
Substrate Scope: A broad range of aryl, heteroaryl, and vinyl boronic acids or their esters can be coupled with various chloro(trifluoromethyl)pyridine isomers.
-
Catalyst System: The choice of palladium precatalyst and phosphine ligand is critical. For challenging couplings involving chloro-substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often employed.[6][7]
-
Base and Solvent: A variety of bases can be used, with potassium phosphate, potassium carbonate, and cesium carbonate being common choices. The solvent system is typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
| Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [Fictional] |
| 3-Chloro-4-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 85 | [Fictional] |
| 2-Chloro-6-(trifluoromethyl)pyridine | 2-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 78 | [Fictional] |
-
Reagents and Equipment:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and water (degassed)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk tube, add 2-chloro-5-(trifluoromethyl)pyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (e.g., 4:1 ratio).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling chloro(trifluoromethyl)pyridines with a wide variety of amines.
-
Amine Scope: Primary and secondary aliphatic and aromatic amines, as well as a range of N-heterocycles, can be used as coupling partners.[8]
-
Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are essential for efficient amination of aryl chlorides. Catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with ligands such as RuPhos, XPhos, or Josiphos-type ligands.
-
Base: Strong, non-nucleophilic bases are typically required, with sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate being frequently employed.
| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloro-6-(trifluoromethyl)pyridine | Aniline | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 95 | [Fictional] |
| 4-Chloro-3-(trifluoromethyl)pyridine | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 90 | [Fictional] |
| 2,5-Dichloro-3-(trifluoromethyl)pyridine | n-Butylamine | Pd₂(dba)₃ | Josiphos | LHMDS | THF | 80 | 82 (at C2) | [Fictional] |
-
Reagents and Equipment:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Aniline (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a Schlenk tube.
-
Add 2-chloro-6-(trifluoromethyl)pyridine and a stir bar.
-
Add anhydrous toluene, followed by aniline.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a chloro(trifluoromethyl)pyridine and a terminal alkyne, providing access to valuable alkynylpyridine derivatives.
-
Reaction Conditions: The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, usually an amine like triethylamine or diisopropylamine, which can also serve as the solvent.[3][9]
-
Copper-Free Conditions: Copper-free Sonogashira couplings have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Substrate Scope: A wide range of terminal alkynes, including aryl, alkyl, and silyl-protected alkynes, can be coupled.
| Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 88 | [Fictional] |
| 3-Chloro-4-(trifluoromethyl)pyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 80 | 85 | [Fictional] |
| 2-Chloro-6-(trifluoromethyl)pyridine | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | K₂CO₃ | Acetonitrile | 90 | 75 | [Fictional] |
-
Reagents and Equipment:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
-
Procedure:
-
To a Schlenk flask, add 2-chloro-5-(trifluoromethyl)pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise.
-
Heat the mixture to 60 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, filter through Celite, and concentrate.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
C-H Functionalization via Metalation
Application Notes:
-
Regioselectivity: The regioselectivity of deprotonation is directed by the most acidic proton, which is influenced by the inductive effects of the nitrogen atom, the chlorine, and the trifluoromethyl group. The kinetic site of deprotonation is often adjacent to the -CF3 group.
-
Bases: Strong, sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly used at low temperatures (-78 °C).
-
Electrophiles: A wide range of electrophiles can be used to trap the resulting organolithium species, including carbon dioxide (for carboxylation), iodine (for iodination), aldehydes, ketones, and silyl chlorides.
-
Halogen Dance Rearrangement: In some cases, the initially formed organolithium species can undergo a "halogen dance" rearrangement to a thermodynamically more stable isomer before being trapped by the electrophile.
Quantitative Data Summary:
| Substrate | Base | Electrophile | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | LDA | CO₂ | THF | -78 | 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | 85 | [5] |
| 3-Chloro-4-(trifluoromethyl)pyridine | LiTMP | I₂ | THF | -78 | 3-Chloro-2-iodo-4-(trifluoromethyl)pyridine | 75 | [Fictional] |
| 2-Chloro-6-(trifluoromethyl)pyridine | LDA | (CH₃)₃SiCl | THF | -78 | 2-Chloro-3-(trimethylsilyl)-6-(trifluoromethyl)pyridine | 80 | [Fictional] |
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid
-
Reagents and Equipment:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Lithium diisopropylamide (LDA, 1.1 equiv, solution in THF/heptane/ethylbenzene)
-
Dry carbon dioxide (CO₂) gas or dry ice
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and low-temperature bath (-78 °C)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Add 2-chloro-5-(trifluoromethyl)pyridine.
-
Slowly add the LDA solution dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by bubbling dry CO₂ gas through the solution or by carefully adding crushed dry ice.
-
Allow the reaction to warm slowly to room temperature.
-
Quench with water and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the resulting carboxylic acid, if necessary, by recrystallization or chromatography.
-
Caption: Decision-making workflow for the functionalization of chloro(trifluoromethyl)pyridines.
Conclusion
The regioexhaustive functionalization of chloro(trifluoromethyl)pyridines is a rich and diverse field, offering multiple synthetic avenues to a vast array of valuable compounds. By understanding the underlying principles of reactivity and carefully selecting the appropriate synthetic methodology—be it nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, or direct C-H functionalization—researchers can strategically and efficiently access a wide range of functionalized pyridine derivatives for applications in drug discovery, agrochemicals, and materials science. The protocols and data presented herein serve as a practical guide for the synthesis and elaboration of this important class of heterocyclic compounds.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. thermofishersci.in [thermofishersci.in]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Side reactions and byproducts in the synthesis of 4-Chloro-2-(Trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(Trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to chlorinate 2-hydroxy-4-(trifluoromethyl)pyridine is showing low conversion to the desired this compound. What are the possible causes and solutions?
A1: Low conversion is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
Chlorinating Agent: Ensure the chlorinating agent (e.g., thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)) is fresh and has not been degraded by moisture. Old or improperly stored reagents can lead to significantly lower yields.
-
Starting Material: Verify the purity of your 2-hydroxy-4-(trifluoromethyl)pyridine. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. For instance, a method using thionyl chloride involves refluxing at 110°C for 4 hours.[1] Ensure your reaction reaches and maintains the target temperature.
-
Reaction Time: Incomplete reactions can occur if the reaction time is too short. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Catalyst: If using a catalyst, such as dimethylformamide (DMF) with thionyl chloride, ensure the correct catalytic amount is added.[1]
-
-
Moisture Control: These reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: I've isolated my product, but it appears to be impure. What are the likely byproducts and how can I remove them?
A2: The most common impurity is unreacted 2-hydroxy-4-(trifluoromethyl)pyridine. Other potential byproducts can arise from side reactions.
-
Common Impurities & Byproducts:
-
Unreacted Starting Material: The primary impurity is often the starting hydroxypyridine.
-
Multi-chlorinated Species: While less common in this specific synthesis compared to vapor-phase reactions, over-chlorination on the pyridine ring can occur under harsh conditions.[2][3]
-
Byproducts from Solvent/Catalyst: In reactions involving DMF, side reactions with the chlorinating agent can produce reactive intermediates that may lead to minor byproducts.
-
-
Purification Strategies:
-
Aqueous Workup: After the reaction, quenching with ice water followed by neutralization with a base (e.g., 10% sodium hydroxide solution) is a common step.[1] This will help remove acidic byproducts and unreacted starting material as its corresponding salt.
-
Extraction: Subsequent extraction with a suitable organic solvent (e.g., 1,2-dichloroethane, ethyl acetate) will move the desired product to the organic phase.
-
Distillation: The final product is often purified by vacuum distillation. The boiling point of this compound is reported to be 78-80°C at 75 mmHg.[4]
-
Q3: Are there alternative methods for synthesizing this compound?
A3: Yes, several synthetic routes have been reported. A common precursor is 2-hydroxy-4-(trifluoromethyl)pyridine, which can be synthesized from vinyl n-butyl ether in a multi-step process.[1] The final chlorination step can be achieved using different reagents, which may influence the side reaction profile. For example, another reported method uses phosphorus pentachloride in DMF.[4] Broader strategies for producing trifluoromethylpyridines include vapor-phase chlorination/fluorination of picolines and cyclocondensation reactions with trifluoromethyl-containing building blocks.[2][3]
Data Presentation
Table 1: Comparison of Reported Synthesis Conditions for this compound
| Parameter | Method 1 | Method 2 |
| Starting Material | 2-hydroxy-4-(trifluoromethyl)pyridine | 2-hydroxy-4-(trifluoromethyl)pyridine |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Phosphorus pentachloride (PCl₅) |
| Solvent | 1,2-dichloroethane | N,N-dimethylformamide (DMF) |
| Catalyst | DMF (1-2 drops) | Not specified |
| Temperature | 110°C (reflux) | Room temperature |
| Reaction Time | 4 hours | 5 hours |
| Reported Yield | 92%[1] | 84.3%[4] |
Experimental Protocols
Key Experiment: Chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine with Thionyl Chloride [1]
-
Reaction Setup: To a reaction vessel containing 2.00g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine, add 20mL of 1,2-dichloroethane.
-
Catalyst Addition: Add 1-2 drops of DMF to catalyze the reaction.
-
Reagent Addition: At room temperature, add 2.90g (0.025 mol) of thionyl chloride dropwise.
-
Reaction: After the addition is complete, heat the mixture to reflux at 110°C and maintain for 4 hours.
-
Workup:
-
Cool the reaction mixture and dilute with 20mL of 1,2-dichloroethane.
-
Slowly add the reaction mixture to ice water.
-
Neutralize the solution to a neutral pH with a 10% sodium hydroxide solution.
-
-
Extraction and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a pale yellow liquid.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound and potential byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-2-(Trifluoromethyl)pyridine Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-Chloro-2-(Trifluoromethyl)pyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound and its derivatives.
General Purity Issues
Q1: My purified this compound is a pale yellow liquid, not colorless. How can I remove the color?
A1: The yellow discoloration is often due to minor impurities or degradation products.[1] Purification by fractional distillation is typically effective in yielding a colorless liquid.[1] If distillation is insufficient, treatment with a small amount of activated carbon followed by filtration prior to distillation may help remove colored impurities. Ensure that the compound is stable to the heat required for distillation to prevent further degradation.
Q2: My product contains residual starting materials and/or side-products from the synthesis. What is the best general approach to remove them?
A2: The choice of purification method depends on the physical properties of your derivative and the impurities. A general workflow for purification is as follows:
-
Aqueous Workup: Start with an acidic wash (e.g., dilute HCl) to remove any basic impurities, followed by a wash with a base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts.[2] A final wash with brine helps to break up emulsions and remove residual water.[2]
-
Chromatography: For non-volatile derivatives or to remove impurities with similar boiling points, column chromatography is often the most effective method.
-
Distillation: For volatile liquid derivatives, fractional distillation under reduced pressure is a highly effective method for achieving high purity.
-
Recrystallization: If your derivative is a solid, recrystallization is an excellent technique for achieving high purity.
Column Chromatography
Q3: I'm having trouble with peak tailing during column chromatography of my this compound derivative. What causes this and how can I fix it?
A3: Peak tailing for pyridine derivatives on silica gel is common and is primarily caused by the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the silica surface. To mitigate this:
-
Add a basic modifier to the eluent: A small amount of triethylamine (e.g., 0.1-1%) or pyridine in your mobile phase can help to saturate the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use a different stationary phase: Consider using alumina (neutral or basic) or a deactivated silica gel.
Q4: What is a good starting solvent system for flash column chromatography of this compound derivatives?
A4: A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3] To determine the optimal ratio, first run a Thin Layer Chromatography (TLC) analysis with a series of solvent mixtures. The ideal solvent system will give your target compound an Rf value of approximately 0.3.[4][5]
Distillation
Q5: What are the typical conditions for vacuum distillation of 2-Chloro-4-(trifluoromethyl)pyridine?
A5: 2-Chloro-4-(trifluoromethyl)pyridine has a boiling point of 146-147 °C at atmospheric pressure.[6] To avoid potential thermal degradation, vacuum distillation is recommended. A reported condition for this compound is collecting the fraction at 78-80 °C under a pressure of 75 mmHg .[7]
Q6: My distillation is proceeding very slowly, or I am not achieving good separation of impurities. What should I check?
A6: Several factors can affect distillation efficiency:
-
Vacuum Level: Ensure your vacuum system is maintaining a stable and sufficiently low pressure. Fluctuations in pressure will lead to inconsistent boiling points and poor separation.
-
Heating: Uneven heating of the distillation flask can cause bumping and inefficient vaporization. Use a heating mantle with a stirrer for uniform heating.
-
Column Insulation: For fractional distillation, proper insulation of the column (e.g., with glass wool or aluminum foil) is crucial to maintain the temperature gradient necessary for good separation.
-
Flooding or Dry Spots: In packed columns, too high a boil-up rate can lead to "flooding," where the liquid is pushed up the column, while too low a rate can cause "dry spots," both of which ruin separation efficiency. Adjust the heating to ensure a steady reflux.
Recrystallization
Q7: I am unable to find a suitable single solvent for the recrystallization of my solid this compound derivative. What should I do?
A7: A two-solvent system is often effective when a single solvent is not ideal.[8] The principle is to dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the saturation point). Gentle warming should redissolve the precipitate. Slow cooling of this saturated solution should then induce crystallization. Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[9]
Q8: No crystals are forming even after my solution has cooled to room temperature. What are the next steps?
A8: This is a common issue, often due to supersaturation or using too much solvent. Try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a seed for crystallization.
-
Reducing Solvent Volume: If the above methods fail, it's likely you have too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration of your compound, then allow it to cool again.[10]
-
Cooling further: Place the flask in an ice bath to further decrease the solubility of your compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of a this compound derivative. Optimization will be required based on the specific properties of your compound.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 10%, 20%, and 30% ethyl acetate in hexanes).
-
Visualize the spots under UV light.
-
The optimal eluent for column chromatography will give your desired product an Rf value of approximately 0.3.[4][5]
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the chosen mobile phase.
-
Ensure the silica gel bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Apply the mobile phase to the top of the column and maintain a constant flow rate using positive pressure (flash chromatography).
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for volatile liquid this compound derivatives.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column for efficient separation.
-
Use a heating mantle with a magnetic stirrer to heat the distillation flask.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
-
Distillation Procedure:
-
Place the crude liquid in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly evacuate the system to the desired pressure (e.g., 75 mmHg).
-
Gradually heat the distillation flask.
-
Collect and discard the initial low-boiling fraction (forerun).
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of your product at that pressure (for 2-Chloro-4-(trifluoromethyl)pyridine, this is approximately 78-80 °C at 75 mmHg).[7]
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Product Characterization:
-
Analyze the purity of the collected fraction by GC-MS or HPLC.
-
Protocol 3: Purification by Recrystallization
This protocol is for solid this compound derivatives.
-
Solvent Selection:
-
Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points.
-
A good single solvent will dissolve the compound when hot but not when cold.[8]
-
If no single solvent is suitable, select a solvent pair (one in which the compound is soluble, and one in which it is not).[8]
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored, you can add a small amount of activated carbon and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
-
Purity Analysis:
-
Determine the melting point of the recrystallized solid and compare it to the literature value. A sharp melting point close to the expected value is an indication of high purity.
-
Further analysis by HPLC or GC-MS can confirm the purity.
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the purification of this compound derivatives.
Table 1: Physical Properties of 2-Chloro-4-(trifluoromethyl)pyridine
| Property | Value | Reference(s) |
| CAS Number | 81565-18-6 | [11] |
| Molecular Formula | C₆H₃ClF₃N | [11] |
| Molecular Weight | 181.54 g/mol | [11] |
| Boiling Point | 146-147 °C (at 760 mmHg) | [6] |
| Boiling Point | 78-80 °C (at 75 mmHg) | [7] |
| Density | 1.411 g/mL at 25 °C | [6] |
Table 2: Representative Purification Outcomes
| Purification Method | Compound | Conditions | Purity/Yield | Reference(s) |
| Vacuum Distillation | 2-Chloro-4-(trifluoromethyl)pyridine | 78-80 °C / 75 mmHg | 84.3% Yield | [7] |
| Aqueous Workup | 2-Chloro-4-(trifluoromethyl)pyridine | Neutralization and extraction after synthesis | 92% Yield (crude) | [12] |
| Melt Crystallization | 2-Chloro-5-(trifluoromethyl)pyridine | Cooling rate: 0.071 °C/min, Final temp: 16-19 °C | >99% Purity | [13] |
Visual Guides (Graphviz)
The following diagrams illustrate common workflows and troubleshooting logic for the purification of this compound derivatives.
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting guide for column chromatography of pyridine derivatives.
Caption: Troubleshooting guide for inducing crystallization.
References
- 1. unifr.ch [unifr.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. 2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 12. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Stability and degradation of 4-Chloro-2-(Trifluoromethyl)pyridine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Chloro-2-(trifluoromethyl)pyridine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a relatively stable compound under standard storage conditions (cool, dry, and dark). However, its stability can be compromised by exposure to harsh conditions such as strong acids or bases, high temperatures, and UV light. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom make the pyridine ring susceptible to nucleophilic attack.[1][2]
Q2: What are the likely degradation pathways for this compound?
The primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The chloro group at the 4-position can be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 4-hydroxy-2-(trifluoromethyl)pyridine. This process is generally accelerated under basic or acidic conditions.
-
Nucleophilic Substitution: Besides hydrolysis, the chloro group can be displaced by other nucleophiles present in a reaction mixture.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to the cleavage of the C-Cl or C-CF3 bonds or modification of the pyridine ring.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition, although specific pathways are not well-documented in publicly available literature.
Q3: How can I monitor the stability of this compound in my reaction?
The stability of this compound can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for quantifying the parent compound and detecting the appearance of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly useful for identifying and characterizing non-volatile degradation products in complex mixtures.[3][4]
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am using this compound in a Suzuki-Miyaura or Buchwald-Hartwig reaction and observing low yields of my desired product along with several unidentified peaks in my LC-MS/HPLC analysis. What could be the cause?
Answer: this compound is an electron-deficient aryl chloride, which can present challenges in palladium-catalyzed cross-coupling reactions.[5][6] The strong C-Cl bond requires highly active catalyst systems for efficient oxidative addition.[5] Degradation of the starting material or the formation of side products can occur under the reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Catalyst Inactivity | The Pd(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and dried. For challenging substrates like this, consider using more robust, air- and moisture-stable pre-catalysts such as G3 or G4 Buchwald precatalysts.[7] |
| Hydrolysis of Starting Material | The presence of water and a strong base can lead to the hydrolysis of the chloro group to a hydroxyl group, forming 4-hydroxy-2-(trifluoromethyl)pyridine. This byproduct will not participate in the cross-coupling reaction. Minimize water content by using anhydrous solvents and reagents. Consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[5] |
| Protodeboronation (Suzuki Coupling) | The boronic acid coupling partner can be unstable under the reaction conditions, leading to the formation of an arene byproduct. Use freshly purchased or purified boronic acids. Consider using boronate esters (e.g., pinacol esters) which can be more stable.[5] |
| Homocoupling | Homocoupling of the boronic acid or the aryl halide can occur, especially in the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Reaction with Solvent or Base | Certain solvents or bases can react with the starting material or intermediates. For example, some solvents might not be stable at the required reaction temperatures. Screen different solvents (e.g., toluene, dioxane, THF) and bases. |
Issue 2: Degradation of this compound during Workup or Purification
Question: My reaction appears to go to completion by TLC/LC-MS, but I isolate a low yield of my product, and I see evidence of degradation after workup or column chromatography. Why is this happening?
Answer: this compound and its derivatives can be sensitive to acidic or basic conditions encountered during aqueous workups or on silica gel chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Acid-catalyzed Hydrolysis | Aqueous acidic workups (e.g., washing with HCl) can promote hydrolysis of the chloro group. Use a neutral wash (e.g., water, brine) if possible. If an acid wash is necessary, perform it quickly and at a low temperature. |
| Base-catalyzed Hydrolysis | Aqueous basic workups (e.g., washing with NaHCO₃ or NaOH) can also lead to hydrolysis. Use dilute, weaker bases and perform the wash quickly at low temperatures. |
| Degradation on Silica Gel | The acidic nature of standard silica gel can cause degradation of sensitive compounds. Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine in the eluent) before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic). |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound under various stress conditions.[1][8][9][10]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
LC-MS/MS system for product identification
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of base before HPLC analysis.
-
-
Basic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Follow the incubation and sampling procedure described for acidic hydrolysis.
-
Neutralize the samples with an appropriate amount of acid before HPLC analysis.
-
-
Oxidative Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.
-
Incubate the solutions at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid compound or the stock solution into vials.
-
For the solid, place the vial in an oven at a high temperature (e.g., 100 °C).
-
For the solution, heat the vial in a controlled temperature bath.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV-A and visible light).
-
Simultaneously, keep a control sample in the dark.
-
Analyze samples at various time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.
-
Use LC-MS/MS to identify the mass of the degradation products and propose their structures.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl (60 °C) | 24 | ~5% | 4-hydroxy-2-(trifluoromethyl)pyridine |
| 1 M NaOH (60 °C) | 8 | >90% | 4-hydroxy-2-(trifluoromethyl)pyridine |
| 3% H₂O₂ (RT) | 24 | <2% | Not significant |
| 100 °C (Solid) | 24 | <1% | Not significant |
| UV/Vis Light | 24 | ~10% | Multiple minor products |
Note: This data is illustrative and should be confirmed by experimental studies.
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. scispace.com [scispace.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 4-Chloro-2-(Trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Chloro-2-(Trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the cross-coupling of this compound challenging?
A1: The cross-coupling of this compound presents a unique set of challenges due to the electronic properties of the substrate. The pyridine nitrogen and the chlorine atom are on an electron-deficient ring, which is further deactivated by the strong electron-withdrawing trifluoromethyl (-CF3) group. This makes the initial oxidative addition of the palladium catalyst to the C-Cl bond, a critical step in the catalytic cycle, more difficult compared to more electron-rich or less sterically hindered substrates.
Q2: What is a good starting point for catalyst loading in these reactions?
A2: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point. For particularly challenging couplings, you might consider starting at the higher end of this range. Once reaction conditions are established, optimization studies can be performed to reduce the catalyst loading to improve cost-effectiveness and minimize palladium contamination in the final product.
Q3: Which type of ligands are most effective for this substrate?
A3: Due to the electron-deficient nature of the substrate, bulky and electron-rich phosphine ligands are often the most effective. Ligands such as XPhos, SPhos, and RuPhos can promote the challenging oxidative addition step and stabilize the active palladium catalyst. For certain couplings, N-heterocyclic carbene (NHC) ligands may also be effective.
Q4: How does the choice of base impact the reaction?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonation in other cross-coupling reactions. For Suzuki couplings with this substrate, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point. For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) are typically required. The choice of base should be carefully considered and optimized for each specific reaction.
Q5: What are the most common side reactions to look out for?
A5: Common side reactions include hydrodehalogenation (replacement of the chlorine atom with a hydrogen), homocoupling of the coupling partners, and decomposition of the catalyst (often observed as the formation of palladium black). Protodeboronation of the boronic acid partner in Suzuki couplings can also be a significant issue.
Troubleshooting Guides
Problem 1: Low to No Product Yield
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may be old, oxidized, or of poor quality.
-
Inefficient Ligand: The chosen ligand may not be suitable for activating the electron-deficient C-Cl bond.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.
-
Inappropriate Base: The base may be too weak or not soluble enough in the reaction medium.
-
Poor Solvent Choice: The solvent may not adequately dissolve all reaction components or may not be suitable for the reaction temperature.
-
Presence of Oxygen or Water: Oxygen can deactivate the catalyst, and water can interfere with certain coupling reactions.
Solutions:
-
Catalyst and Ligand:
-
Use a fresh batch of high-purity palladium precatalyst and ligand.
-
Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
-
Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
-
-
Base and Solvent:
-
Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig).
-
Ensure anhydrous and degassed solvents are used. Common solvents for these reactions include toluene, dioxane, and THF.
-
-
Reaction Conditions:
-
Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).
-
Increase the reaction temperature in increments of 10-20 °C.
-
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling)
Possible Causes:
-
Catalyst Decomposition: The active catalyst may be decomposing, leading to palladium black which can promote side reactions.
-
Slow Reductive Elimination: The final step of the catalytic cycle may be slow, allowing for competing side reactions.
-
Presence of Impurities: Impurities in the starting materials or solvents can lead to unwanted side reactions.
Solutions:
-
Optimize Ligand-to-Metal Ratio: A slightly higher ligand-to-palladium ratio can sometimes stabilize the catalyst and prevent decomposition.
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can sometimes suppress side reactions.
-
Use Freshly Purified Reagents: Ensure all starting materials and solvents are of high purity.
Data Presentation: Catalyst Loading Optimization
Table 1: Sonogashira Coupling of this compound with Terminal Alkynes
| Catalyst | Ligand | Base | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | 5 | Room Temp | 1.5 | 100[1][2] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | 2.5 | Room Temp | 1.5 | 100[1][2] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | 1 | Room Temp | 18 | >95[1][2] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | 0.5 | Room Temp | 18 | >95[1][2] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | 0.5 | 60 | 0.5 | 80[1][2] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | 0.5 | 100 | 0.5 | 85[1][2] |
Table 2: General Starting Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Catalyst Loading (mol%) | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2-5 | 80-110 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 2-5 | 80-110 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 3-5 | 80-100 |
Table 3: General Starting Conditions for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Catalyst Loading (mol%) | Temperature (°C) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 2-5 | 90-110 |
| Pd(OAc)₂ | BrettPhos | LHMDS | Dioxane | 2-5 | 90-110 |
| G3-XPhos Palladacycle | - | K₃PO₄ | t-BuOH | 1-3 | 80-100 |
Table 4: General Starting Conditions for Heck Coupling
| Catalyst | Ligand | Base | Solvent | Catalyst Loading (mol%) | Temperature (°C) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 1-3 | 100-120 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 2-5 | 120-140 |
| Herrmann's Catalyst | - | NaOAc | DMAc | 0.5-2 | 100-130 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are added, followed by the degassed solvent (e.g., a 4:1 mixture of toluene and water). The reaction mixture is then heated to 80-110 °C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a nitrogen-filled glovebox, a vial is charged with this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vial is sealed. The reaction mixture is then heated to 90-110 °C with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Preventing Multi-Chlorinated By-products in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of multi-chlorinated by-products during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common multi-chlorinated by-products encountered during synthesis?
A1: The type of multi-chlorinated by-product depends on the starting material. For alkanes, over-chlorination is the primary issue, leading to the formation of di-, tri-, and even tetra-chlorinated products.[1] In the case of aromatic compounds, the main challenge is controlling regioselectivity, which can result in a mixture of ortho, meta, and para isomers, as well as polychlorination on the aromatic ring.[1]
Q2: How can I minimize the formation of polychlorinated by-products when chlorinating alkanes?
A2: A common and effective strategy is to use a high concentration of the alkane relative to the chlorine source.[1][2] This statistically reduces the likelihood of a chlorine radical encountering an already chlorinated alkane molecule. Additionally, controlling the reaction time by stopping the reaction after a short duration can favor the formation of the desired mono-chlorinated product.[1][2][3]
Q3: What factors influence the selectivity of chlorination for different C-H bonds?
A3: The selectivity of chlorination is influenced by the type of C-H bond (primary, secondary, or tertiary). The relative reaction rates for chlorination are approximately 1.0 for primary, 3.8 for secondary, and 5.0 for tertiary C-H bonds.[3] Therefore, tertiary C-H bonds are the most reactive towards chlorination. To predict the product distribution, both the reactivity and the statistical probability (number of each type of hydrogen) must be considered.[2][3]
Q4: Can the choice of solvent affect the selectivity of a chlorination reaction?
A4: Yes, the solvent can have a significant impact on selectivity. Some solvents can form a π-complex with the chlorine atom, which makes the chlorine radical less reactive and therefore more selective.[4] For example, using aromatic solvents can lead to more selective chlorination at unactivated tertiary positions in steroids.[4] Halogenated solvents can also form donor-acceptor complexes with chlorine atoms, increasing selectivity.[4]
Q5: Are there alternative reagents to elemental chlorine that offer better selectivity?
A5: While elemental chlorine is a powerful and atom-economical chlorinating agent, its high reactivity can lead to over-chlorination.[5] For greater selectivity, bromination with Br2 is often a better choice as it is less reactive and more selective for the most stable carbon radical intermediate.[3][6] Other chlorinating agents like iodobenzene dichloride have also been investigated and can offer selectivity similar to molecular chlorine under specific conditions.[4]
Q6: How does reaction temperature influence the formation of multi-chlorinated by-products?
A6: Temperature is a critical parameter for controlling selectivity. Generally, higher temperatures lead to decreased selectivity and an increase in the formation of multi-chlorinated by-products.[1] For instance, in the chlorination of toluene, lowering the temperature to 0°C can significantly reduce the formation of dichlorotoluene by-products.[1]
Q7: What is the underlying mechanism for the formation of multi-chlorinated products?
A7: The formation of multi-chlorinated products occurs through a free-radical chain mechanism.[2][3] The initially formed mono-chlorinated product can react further with chlorine radicals in subsequent propagation steps to yield di-, tri-, and eventually per-chlorinated products, provided there are remaining C-H bonds.[2][3]
Troubleshooting Guides
Issue 1: Excessive Polychlorination of an Alkane Substrate
Symptoms:
-
GC-MS or NMR analysis of the crude reaction mixture shows significant peaks corresponding to di-, tri-, or higher chlorinated products.
-
The yield of the desired mono-chlorinated product is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Stoichiometry: The ratio of chlorine to the alkane is too high. | Increase the molar ratio of the alkane to the chlorinating agent. A large excess of the hydrocarbon is often used to favor mono-substitution.[1][2] |
| Prolonged Reaction Time: The reaction is allowed to proceed for too long, allowing for subsequent chlorination of the mono-chlorinated product. | Monitor the reaction progress closely using techniques like GC or TLC. Quench the reaction as soon as a significant amount of the desired product has formed, before substantial over-chlorination occurs.[1][2][3] |
| High Reaction Temperature: Elevated temperatures increase the rate of reaction but decrease selectivity. | Conduct the reaction at a lower temperature. The optimal temperature should be determined experimentally for each specific substrate.[1] |
Issue 2: Poor Regioselectivity in Aromatic Chlorination
Symptoms:
-
Formation of a mixture of ortho, meta, and para-chlorinated isomers.
-
Difficulty in isolating the desired isomer.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Catalyst: The Lewis acid or other catalyst used is not providing the desired directing effect. | Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃) or consider using an organocatalyst to improve regioselectivity.[1] The choice of catalyst can significantly influence the isomer distribution. |
| Unfavorable Solvent: The solvent may not be optimally influencing the reactivity of the chlorinating species. | Experiment with different solvents. Solvents can affect the reactivity and selectivity of the chlorinating agent.[1][4] |
| Reactive Chlorinating Agent: The chlorinating agent being used is too reactive and not selective enough. | Consider using a milder chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), which can offer better control over regioselectivity.[1] |
Experimental Protocols
Protocol 1: Selective Mono-chlorination of an Alkane via Stoichiometric Control
Objective: To selectively synthesize a mono-chlorinated alkane while minimizing the formation of polychlorinated by-products.
Materials:
-
Alkane substrate
-
Chlorinating agent (e.g., Cl₂, SO₂Cl₂)
-
Inert solvent (e.g., CCl₄, CH₂Cl₂)
-
Radical initiator (e.g., AIBN, UV light)
-
Quenching agent (e.g., sodium thiosulfate solution)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Set up a reaction vessel equipped with a stirrer, condenser, and an inlet for the chlorinating agent.
-
Dissolve the alkane substrate in an appropriate inert solvent. Use a high molar excess of the alkane to the chlorinating agent (e.g., 5:1 or greater).
-
Initiate the reaction by adding a catalytic amount of a radical initiator or by exposing the reaction mixture to UV light.
-
Slowly introduce the chlorinating agent to the reaction mixture while maintaining the desired temperature.
-
Monitor the reaction progress at regular intervals using GC analysis to determine the ratio of mono- to polychlorinated products.
-
Once the optimal conversion to the mono-chlorinated product is achieved, immediately stop the reaction by quenching with a suitable reagent (e.g., washing with sodium thiosulfate solution to remove excess chlorine).
-
Isolate and purify the desired mono-chlorinated product using standard techniques such as distillation or chromatography.
Protocol 2: Analysis of Chlorinated By-products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the distribution of mono- and multi-chlorinated products in a reaction mixture.
Materials:
-
Crude reaction mixture
-
Internal standard (if quantitative analysis is required)
-
GC-MS instrument with an appropriate column (e.g., a non-polar or medium-polarity capillary column)
-
Solvent for sample dilution
Procedure:
-
Prepare a diluted sample of the crude reaction mixture in a suitable volatile solvent. If performing quantitative analysis, add a known amount of an internal standard.
-
Inject the sample into the GC-MS.
-
Run a temperature program that allows for the separation of the starting material, the desired mono-chlorinated product, and all potential di-, tri-, and higher chlorinated by-products.
-
Identify the different chlorinated species by their mass spectra, paying attention to the characteristic isotopic pattern of chlorine.
-
Quantify the relative amounts of each product by integrating the peak areas in the total ion chromatogram.
Visualizations
Caption: Key factors influencing selectivity and by-product formation.
Caption: Workflow for selective mono-chlorination of alkanes.
Caption: Stepwise formation of multi-chlorinated alkanes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Selective Amination of 2,4-Dichloro-3-(trifluoromethyl)pyridine
Welcome to the technical support center for the selective amination of 2,4-dichloro-3-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing reaction temperature to achieve desired regioselectivity. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective amination of 2,4-dichloro-3-(trifluoromethyl)pyridine?
The primary challenge in the amination of 2,4-dichloro-3-(trifluoromethyl)pyridine lies in controlling the regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is activated towards nucleophilic attack at both the C2 and C4 positions due to the presence of the electron-withdrawing trifluoromethyl group and the chloro substituents. Achieving selective substitution at one position over the other requires careful control of reaction parameters, most notably temperature.
Q2: How does reaction temperature influence the regioselectivity of the amination?
Reaction temperature is a critical factor in determining the kinetic versus thermodynamic control of the amination reaction. Generally, lower temperatures favor the formation of the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable product or a mixture of isomers. For dichloropyridines, the C4 position is often more susceptible to nucleophilic attack under classical SNAr conditions due to greater stabilization of the Meisenheimer intermediate.[1] However, the electronic and steric influence of the trifluoromethyl group at the 3-position can alter this preference. It is crucial to empirically determine the optimal temperature for the desired isomer.
Q3: What are typical starting reaction conditions to favor mono-amination at a specific position?
For initial investigations into selective mono-amination, it is advisable to start at a low temperature (e.g., 0°C to room temperature) and slowly warm the reaction mixture while monitoring the formation of the two possible isomers (2-amino-4-chloro- and 4-amino-2-chloro-3-(trifluoromethyl)pyridine) by techniques such as TLC, GC-MS, or NMR spectroscopy. The choice of solvent and base also plays a significant role. Aprotic polar solvents like THF, DMF, or acetonitrile are commonly used.
Q4: Can palladium-catalyzed cross-coupling reactions be used for this amination?
Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be an effective alternative for the selective amination of dichloropyridines. These reactions often proceed under milder conditions and can sometimes offer different or higher regioselectivity compared to traditional SNAr reactions. The choice of ligand is critical in controlling the outcome of these reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Reaction temperature is too low.- The amine nucleophile is not sufficiently reactive.- Inactive catalyst (for cross-coupling reactions). | - Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress.- Consider using a stronger base to deprotonate the amine and increase its nucleophilicity.- For palladium-catalyzed reactions, ensure the catalyst and ligands are fresh and handled under an inert atmosphere. |
| Formation of a Mixture of Isomers (Low Selectivity) | - The reaction temperature is too high, leading to the formation of the thermodynamic product mixture.- The electronic and steric effects at the C2 and C4 positions are not sufficiently differentiated under the current conditions. | - Lower the reaction temperature. Perform a temperature screening study to find the optimal balance between reaction rate and selectivity.- Experiment with different solvents of varying polarity.- For palladium-catalyzed reactions, screen a variety of phosphine ligands. |
| Di-substitution Product Formation | - Excess amine nucleophile is used.- The reaction temperature is too high or the reaction time is too long. | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the amine.- Reduce the reaction temperature and monitor the reaction closely to stop it once the mono-aminated product is maximized.- If possible, add the amine slowly to the reaction mixture. |
| Decomposition of Starting Material or Product | - The reaction temperature is too high, leading to side reactions or degradation.- The reaction conditions are too harsh (e.g., very strong base). | - Lower the reaction temperature.- Use a milder base or a different solvent system.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Experimental Protocols
While a specific, detailed protocol for the temperature-controlled selective amination of 2,4-dichloro-3-(trifluoromethyl)pyridine is not extensively documented in publicly available literature, the following general procedures for related compounds can be adapted as a starting point.
Protocol 1: General SNAr Amination (Adapted from similar dichloropyridine systems)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,4-dichloro-3-(trifluoromethyl)pyridine (1.0 eq) and a suitable aprotic solvent (e.g., THF, DMF, or acetonitrile).
-
Cooling: Cool the solution to the desired starting temperature (e.g., 0°C) using an ice bath.
-
Reagent Addition: Add the amine (1.0-1.2 eq) and a base (e.g., K2CO3, Cs2CO3, or an organic base like triethylamine; 1.5-2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS at regular intervals.
-
Temperature Adjustment: If no reaction is observed, allow the mixture to slowly warm to room temperature and then gently heat if necessary, continuing to monitor for product formation and isomer ratio.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the isomers.
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Type)
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine 2,4-dichloro-3-(trifluoromethyl)pyridine (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.5-2.0 eq) in a dry solvent (e.g., toluene, dioxane).
-
Reagent Addition: Add the amine (1.0-1.2 eq) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 80-100°C) and monitor its progress.
-
Workup and Purification: Follow similar workup and purification procedures as described in Protocol 1.
Data Presentation
| Entry | Amine | Solvent | Base | Temperature (°C) | Time (h) | C2-NHR:C4-NHR Ratio (Hypothetical) | Yield (%) |
| 1 | Benzylamine | THF | K2CO3 | 0 | 24 | 1 : 5 | 30 |
| 2 | Benzylamine | THF | K2CO3 | 25 | 12 | 1 : 3 | 65 |
| 3 | Benzylamine | THF | K2CO3 | 65 | 4 | 1 : 1.5 | 80 |
| 4 | Morpholine | DMF | Cs2CO3 | 25 | 10 | 1 : 4 | 75 |
| 5 | Morpholine | DMF | Cs2CO3 | 80 | 2 | 1 : 2 | 90 |
Visualizations
The following diagrams illustrate the logical relationships and workflows discussed.
Figure 1. Logical workflow for managing reaction temperature to control regioselectivity in the amination of 2,4-dichloro-3-(trifluoromethyl)pyridine.
Figure 2. A generalized experimental workflow for the selective amination of 2,4-dichloro-3-(trifluoromethyl)pyridine.
References
Technical Support Center: Industrial Scale-Up of Trifluoromethylpyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of trifluoromethylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis methods for trifluoromethylpyridines?
A1: The main industrial routes for synthesizing trifluoromethylpyridines are:
-
Halogen Exchange (Halex) Reaction: This is a common method involving the substitution of chlorine atoms with fluorine atoms on a trichloromethylpyridine precursor.[1][2] This is typically achieved using anhydrous hydrogen fluoride (HF) under high pressure and temperature.[3]
-
Building Block Approach (Cyclocondensation): This method involves constructing the pyridine ring from smaller, fluorine-containing building blocks.[1][4] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[4]
-
Vapor-Phase Catalytic Fluorination: This method involves the reaction of picoline with chlorine and hydrogen fluoride in the gas phase over a metal-based catalyst at high temperatures (>300°C).[1][2] This can be a simultaneous chlorination and fluorination process.[1]
Q2: What are the major challenges in the industrial scale-up of trifluoromethylpyridine synthesis?
A2: Key challenges include:
-
Harsh Reaction Conditions: Many processes require high temperatures and pressures, which necessitate specialized and robust equipment.[3][5]
-
By-product Formation: The high reactivity of reagents and harsh conditions can lead to the formation of undesired isomers and multi-halogenated by-products, complicating purification.[1][3]
-
Purification: Separating the desired trifluoromethylpyridine isomer from by-products and starting materials on a large scale can be difficult and costly.
-
Safety: The use of hazardous materials like anhydrous hydrogen fluoride (HF) and chlorine gas requires stringent safety protocols and specialized handling procedures.[6][7][8][9][10]
-
Exothermic Reactions: Trifluoromethylation reactions can be highly exothermic, requiring careful thermal management to prevent runaway reactions.[11]
-
Catalyst Deactivation: In vapor-phase processes, the catalyst can deactivate over time due to coking or poisoning, leading to decreased efficiency.[12]
Q3: What are the primary safety concerns when working with anhydrous hydrogen fluoride (HF)?
A3: Anhydrous HF is an extremely corrosive and toxic substance that requires strict safety measures.[6][7] Key concerns include:
-
Severe Burns: Contact with skin or eyes can cause severe, painful burns that may not be immediately apparent.[6][9]
-
Inhalation Hazard: Inhaling HF gas can cause severe respiratory tract damage, leading to pulmonary edema and potentially death.[9]
-
Systemic Toxicity: Fluoride ions can be absorbed through the skin, leading to systemic toxicity.
-
Reactivity: HF reacts with many materials, including glass, so appropriate materials of construction for reactors and handling equipment are essential.[10]
Always work in a well-ventilated area, use appropriate personal protective equipment (PPE) including a full-face shield and acid-resistant gloves, and have a calcium gluconate antidote readily available.[6][9][10]
Troubleshooting Guides
Problem 1: Low Yield in Halogen Exchange Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the reaction temperature and pressure are within the optimal range (e.g., 150-250°C, 5-1200 psig).[3]- Ensure a sufficient molar excess of anhydrous HF is used (at least 3 molar equivalents).[3]- Check the purity and activity of the metal halide catalyst (e.g., FeCl₃, FeF₃).[3] |
| By-product Formation | - Optimize the reaction temperature and time to minimize the formation of over-fluorinated or chlorinated by-products.[1]- Analyze the product mixture to identify the major by-products and adjust reaction conditions accordingly. |
| Loss during Work-up | - Ensure efficient separation of the organic and aqueous phases.- Minimize losses during distillation by using an efficient distillation column and optimizing the distillation parameters. |
Problem 2: Poor Selectivity in Vapor-Phase Fluorination
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | - Adjust the reaction temperature. Higher temperatures can lead to over-chlorination of the pyridine ring.[1] |
| Incorrect Molar Ratio of Reactants | - Optimize the molar ratio of chlorine gas to picoline to control the degree of chlorination.[1] |
| Catalyst Deactivation | - Regenerate or replace the catalyst if deactivation is suspected.- Investigate the cause of deactivation (e.g., coking, poisoning) and take corrective measures.[12] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Presence of Close-Boiling Impurities | - Employ fractional distillation with a high-efficiency column.- Consider alternative purification methods such as melt crystallization.[13] |
| Formation of Azeotropes | - Investigate the possibility of azeotrope formation with solvents or by-products and adjust the purification strategy accordingly. |
| Product Instability | - Ensure that purification conditions (e.g., temperature) do not cause decomposition of the desired product. |
Data Presentation
Table 1: Reaction Conditions for Liquid-Phase Fluorination of Trichloromethylpyridines
| Starting Material | Catalyst | Temperature (°C) | Pressure (psig) | Reaction Time (h) | Product | Reference |
| 2-chloro-5-(trichloromethyl)pyridine | FeCl₃ or FeF₃ | 150 - 250 | 5 - 1200 | 1 - 100 | 2-chloro-5-(trifluoromethyl)pyridine | [3] |
| 2,3-dichloro-5-(trichloromethyl)pyridine | FeCl₃ or FeF₃ | 170 - 180 | ~15 | ~25 | 2,3-dichloro-5-(trifluoromethyl)pyridine | [3] |
Table 2: Representative Products and Yields from Simultaneous Vapor-Phase Synthesis
| Substrate | Major Product | Yield (%) | Reference |
| 3-Picoline | 2-chloro-5-(trifluoromethyl)pyridine | Good | [1] |
| 3-Picoline | 2,3,5-dichloro(trifluoromethyl)pyridine | - | [1] |
| Lutidines | Chloro-bis(trifluoromethyl)pyridine | 60 - 80 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via Halogen Exchange
Safety Precautions: This reaction involves anhydrous hydrogen fluoride, which is extremely corrosive and toxic. All operations must be conducted in a suitable pressure reactor within a well-ventilated fume hood. Appropriate PPE, including a full-face shield, acid-resistant gloves, and a lab coat, is mandatory. Ensure an emergency shower, eyewash station, and calcium gluconate gel are readily accessible.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous hydrogen fluoride (HF)
-
Iron(III) chloride (FeCl₃) or Iron(III) fluoride (FeF₃)
Procedure:
-
Charge a suitable pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine and 1-10 mole percent of the metal halide catalyst (e.g., FeCl₃ or FeF₃).[3]
-
Cool the reactor and carefully add at least 3 molar equivalents of anhydrous liquid HF.[3]
-
Seal the reactor and heat the reaction mixture to a temperature between 170°C and 180°C.[3]
-
Maintain the pressure at approximately 15 psig.[3]
-
Stir the reaction mixture for approximately 25 hours, monitoring the reaction progress by appropriate analytical techniques (e.g., GC-MS).[3]
-
Upon completion, cool the reactor to room temperature and carefully vent the excess HF through a scrubber.
-
The crude product can be purified by distillation.[3]
Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition for Trifluoromethylated Pyridine Synthesis (Gram-Scale)
Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Materials:
-
p-Bromobenzonitrile
-
Trifluoromethylated diyne
-
CoCl₂(phen)
-
Zinc (Zn) dust
-
Zinc bromide (ZnBr₂)
-
Dichloroethane (DCE)
Procedure:
-
In a reaction vessel, combine p-bromobenzonitrile (1.00 g, 5.50 mmol), trifluoromethylated diyne (1.90 g, 8.25 mmol), CoCl₂(phen) (3 mol%), Zn dust (10 mol%), and ZnBr₂ (10 mol%) in dichloroethane.[15]
-
Heat the reaction mixture to 80°C for 3 hours.[15]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified by column chromatography to yield the corresponding trifluoromethylated pyridine.[15] An isolated yield of 82% has been reported for this specific example.[15]
Visualizations
Caption: Experimental workflow for the synthesis of trifluoromethylpyridine via halogen exchange.
Caption: Troubleshooting guide for low yield in trifluoromethylpyridine synthesis.
Caption: Key safety considerations for handling anhydrous hydrogen fluoride (HF).
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. ull.tju.edu.cn [ull.tju.edu.cn]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H and 13C NMR analysis of 4-Chloro-2-(Trifluoromethyl)pyridine
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-2-(Trifluoromethyl)pyridine and its isomers. Understanding the subtle differences in NMR spectral data is crucial for the unambiguous identification and characterization of these important building blocks in medicinal chemistry and materials science. This document presents available experimental data, outlines a general protocol for data acquisition, and visualizes the analytical workflow.
¹H and ¹³C NMR Data Comparison
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for various isomers of chloro-(trifluoromethyl)pyridine. While extensive data is available for several isomers, specific experimental data for this compound was not found in the reviewed literature. The data presented here is compiled from various sources and serves as a valuable reference for researchers working with these compounds.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | H-3 | Data not available | C-2 |
| H-5 | Data not available | C-3 | |
| H-6 | Data not available | C-4 | |
| C-5 | |||
| C-6 | |||
| CF₃ | |||
| 2-Chloro-3-(trifluoromethyl)pyridine [1] | H-4 | 8.04 (dd, J = 7.8, 2.0 Hz) | C-2: 149.1 (q, J = 1.6 Hz) |
| H-5 | 7.45 - 7.35 (m) | C-3: 125.5 (q, J = 33.4 Hz) | |
| H-6 | 8.59 (d, J = 4.8 Hz) | C-4: 136.6 (q, J = 5.0 Hz) | |
| C-5: 122.0 | |||
| C-6: 152.3 (q, J = 1.2 Hz) | |||
| CF₃: 122.1 (q, J = 273.8 Hz) | |||
| 2-Chloro-4-(trifluoromethyl)pyridine [2] | H-3 | 7.58 (s) | C-2: 152.7 |
| H-5 | 7.46 (d, J = 5.8 Hz) | C-3: 118.1 (q, J = 3.4 Hz) | |
| H-6 | 8.60 (d, J = 5.1 Hz) | C-4: 141.0 (q, J = 34.8 Hz) | |
| C-5: 120.6 (q, J = 3.9 Hz) | |||
| C-6: 150.9 | |||
| CF₃: 122.0 (q, J = 274.7 Hz) | |||
| 2-Chloro-5-(trifluoromethyl)pyridine [3] | H-3 | 7.497 | Data not available |
| H-4 | 7.904 | ||
| H-6 | 8.689 |
Note: The absence of readily available, experimentally verified ¹H and ¹³C NMR data for this compound in the public domain highlights a potential gap in the characterization of this specific isomer. Researchers synthesizing or utilizing this compound are encouraged to perform and report detailed NMR analysis to contribute to the collective spectroscopic database.
Experimental Protocol for NMR Analysis
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of substituted pyridines, based on methodologies reported in the literature.[4]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for aromatic compounds.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer with a broadband probe.
-
Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically used for organic molecules.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a substituted pyridine using NMR spectroscopy.
Signaling Pathway of NMR Analysis
The following diagram illustrates the logical flow and relationships between the key steps in an NMR analysis, from sample preparation to final structure determination.
This guide serves as a starting point for the NMR analysis of this compound and its isomers. The provided data and protocols are intended to aid researchers in their experimental design and data interpretation. The contribution of new, high-quality NMR data for under-characterized compounds like this compound is essential for the advancement of chemical sciences.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Chloro-2-(Trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from its constitutional isomer, 2-Chloro-4-(trifluoromethyl)pyridine, and established fragmentation principles of related halogenated and trifluoromethyl-substituted heterocyclic compounds. Understanding these fragmentation patterns is crucial for the unambiguous identification and structural elucidation of such molecules in complex matrices, a common challenge in drug discovery and development.
Comparative Fragmentation Data
The mass spectrometry fragmentation of this compound is predicted to be heavily influenced by the presence of the chlorine atom and the trifluoromethyl group. The chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[1][2] The trifluoromethyl group is a common leaving group in mass spectrometry.[3]
The table below compares the predicted major fragment ions of this compound with the observed fragments of its isomer, 2-Chloro-4-(trifluoromethyl)pyridine.[4] The molecular weight of both isomers is 181.54 g/mol .[4][5]
| m/z | Proposed Fragment Ion | Predicted Relative Abundance for this compound | Observed Relative Abundance for 2-Chloro-4-(trifluoromethyl)pyridine[4] | Interpretation |
| 181/183 | [C₆H₃ClF₃N]⁺ | Moderate | High | Molecular ion (M⁺) and M+2 isotope peak due to ³⁵Cl/³⁷Cl. The ~3:1 intensity ratio is characteristic of a single chlorine atom.[1][2] |
| 146 | [C₅H₃F₃N]⁺ | High | High | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 112 | [C₆H₃ClN]⁺ | Moderate | Moderate | Loss of a trifluoromethyl radical (•CF₃) from the molecular ion.[3] |
| 77 | [C₅H₄N]⁺ | Low | Moderate | Loss of •CF₃ and HCl from the molecular ion. |
| 69 | [CF₃]⁺ | Low | Low | Trifluoromethyl cation. |
Proposed Fragmentation Pathway of this compound
The fragmentation of the molecular ion of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the C-Cl and C-CF₃ bonds. The relative stability of the resulting fragment ions will dictate the observed peak intensities.
Caption: Proposed primary fragmentation pathways for this compound.
Experimental Protocols
A standardized protocol for the analysis of this compound and its analogues by mass spectrometry is outlined below. This protocol is designed to ensure reproducibility and accurate data acquisition.
1. Sample Preparation:
-
Dissolve the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
2. Mass Spectrometry Analysis (Electron Ionization - GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
3. Data Analysis:
-
Identify the molecular ion peak and its characteristic M+2 isotope peak.
-
Analyze the fragmentation pattern and compare it with spectral library data or predicted fragmentation pathways.
-
Use high-resolution mass spectrometry for accurate mass measurements to confirm elemental compositions of fragment ions.
General Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound using mass spectrometry.
Caption: General experimental workflow for mass spectrometric analysis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 4. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
FT-IR Spectroscopic Analysis: A Comparative Guide to 2-chloro-4-(trifluoromethyl)pyridine and Related Compounds
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 2-chloro-4-(trifluoromethyl)pyridine alongside two structurally related alternatives: 2-chloropyridine and 4-(trifluoromethyl)pyridine. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their vibrational spectra, supported by experimental data and protocols.
Comparative FT-IR Spectral Data
The FT-IR spectra of these pyridine derivatives exhibit characteristic absorption bands corresponding to their specific functional groups. The table below summarizes the key vibrational frequencies observed for each compound, aiding in their differentiation and characterization.
| Vibrational Mode | 2-chloro-4-(trifluoromethyl)pyridine (cm⁻¹)[1] | 2-chloropyridine (cm⁻¹) | 4-(trifluoromethyl)pyridine (cm⁻¹) |
| Aromatic C-H Stretch | 3080 - 3120 | ~3060 | ~3050 |
| C=C/C=N Ring Stretch | 1600, 1574, 1475 | ~1580, 1570, 1460 | ~1610, 1560, 1470 |
| CF₃ Symmetric Stretch | 1325 | - | ~1330 |
| CF₃ Asymmetric Stretch | 1175, 1135 | - | ~1170, 1140 |
| C-Cl Stretch | 715 | ~750 | - |
| Ring Breathing Mode | 989 | ~990 | ~1000 |
Note: The vibrational frequencies for 2-chloropyridine and 4-(trifluoromethyl)pyridine are approximate values derived from typical spectra and may vary slightly based on experimental conditions.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
The following protocol outlines the standard procedure for acquiring FT-IR spectra of liquid or solid organic compounds using an ATR accessory, which is a common and convenient method.[2][3][4]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Use a solvent like isopropanol or ethanol to wipe the crystal and allow it to dry completely.
-
Collect a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).[5]
-
-
Sample Application:
-
For liquid samples, place a small drop of the neat liquid onto the center of the ATR crystal, ensuring the crystal is fully covered.[3]
-
For solid samples, place a small amount of the powder or crystalline material onto the crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.[4]
-
-
Sample Spectrum Acquisition:
-
Collect the FT-IR spectrum of the sample. Typically, spectra are recorded in the mid-infrared region (4000-400 cm⁻¹).[1]
-
The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are common.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary corrections, such as baseline correction or ATR correction.
-
Identify and label the significant absorption peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and pressure clamp with an appropriate solvent after each measurement to prevent cross-contamination.
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for conducting an FT-IR spectroscopic analysis, from initial sample preparation to the final data interpretation.
References
A Comparative Analysis of the Reactivity of 4-Chloro- and 4-Bromo-2-(Trifluoromethyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Halogenated pyridines are a versatile class of intermediates, and understanding their relative reactivity is paramount for efficient reaction optimization. This guide provides an objective comparison of the reactivity of 4-chloro-2-(trifluoromethyl)pyridine and 4-bromo-2-(trifluoromethyl)pyridine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The presence of a strongly electron-withdrawing trifluoromethyl group at the 2-position of the pyridine ring significantly influences the reactivity of the C4-halogen bond. This guide summarizes the general principles of reactivity and presents available experimental data to inform the selection of the optimal substrate for a given transformation.
General Principles of Reactivity in Cross-Coupling Reactions
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond strength, with the weaker bonds being more readily cleaved in the oxidative addition step. The established trend is I > Br > Cl.[1][2] Consequently, 4-bromo-2-(trifluoromethyl)pyridine is expected to be more reactive than its chloro-analogue. However, the electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the C-Cl bond, making it a more viable substrate than typical aryl chlorides.[2]
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For the coupling of 4-halopyridines, the choice of catalyst, ligand, and base is crucial for achieving high yields.
| Feature | This compound | 4-Bromo-2-(trifluoromethyl)pyridine |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄, PdCl₂(dppf) |
| Typical Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Phosphine ligands (e.g., PPh₃, dppf) |
| Typical Base | Strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Aqueous inorganic bases (e.g., Na₂CO₃, K₂CO₃) |
| Reaction Temperature | Generally higher temperatures required (e.g., 100-120 °C) | Can often proceed at lower temperatures (e.g., 80-100 °C) |
| Observed Yields | Moderate to good, highly dependent on catalyst system | Generally good to excellent |
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halopyridine
A general procedure for the Suzuki-Miyaura coupling of a 4-halopyridine with an arylboronic acid is as follows:
-
To a reaction vessel, add the 4-halo-2-(trifluoromethyl)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a suitable solvent (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.
| Feature | This compound | 4-Bromo-2-(trifluoromethyl)pyridine |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Bidentate phosphine ligands (e.g., BINAP, Xantphos) |
| Typical Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Reaction Temperature | Elevated temperatures often required (e.g., 80-110 °C) | Can proceed at or near room temperature for some substrates |
| Observed Yields | Good, but may require more specialized and expensive ligands | Generally high |
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Halopyridine
A general procedure for the Buchwald-Hartwig amination of a 4-halopyridine with an amine is as follows:
-
To a reaction vessel, add the 4-halo-2-(trifluoromethyl)pyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the vessel and purge with an inert gas.
-
Add the amine (1.2 equiv.) and a suitable anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is particularly advantageous in this reaction.
| Feature | This compound | 4-Bromo-2-(trifluoromethyl)pyridine |
| Typical Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ |
| Co-catalyst | CuI | CuI |
| Typical Base | Amine base (e.g., Et₃N, i-Pr₂NH) | Amine base (e.g., Et₃N, piperidine) |
| Reaction Temperature | Higher temperatures and longer reaction times may be necessary | Often proceeds efficiently at room temperature to moderate heat |
| Observed Yields | Moderate, often requires forcing conditions | Generally good to high |
Experimental Protocol: Sonogashira Coupling of a 4-Halopyridine
A general procedure for the Sonogashira coupling of a 4-halopyridine with a terminal alkyne is as follows:
-
In a reaction flask, dissolve the 4-halo-2-(trifluoromethyl)pyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and the copper(I) iodide co-catalyst (0.05 equiv.).
-
Add an amine base (e.g., triethylamine, 2.0 equiv.).
-
Stir the reaction mixture under an inert atmosphere at the appropriate temperature until the starting materials are consumed.
-
After completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Conclusion
Based on established chemical principles and available data, 4-bromo-2-(trifluoromethyl)pyridine is the more reactive substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions compared to this compound. The weaker C-Br bond facilitates the initial oxidative addition step, generally leading to higher yields under milder reaction conditions.
However, the presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of this compound, making it a viable and often more cost-effective alternative, particularly when more active catalyst systems are employed. The choice between the two substrates will ultimately depend on the specific requirements of the synthesis, including cost considerations, desired reaction conditions, and the tolerance of other functional groups in the molecule. For challenging couplings or when milder conditions are essential, the bromo derivative is the preferred choice. For large-scale synthesis where cost is a significant factor, optimization of the reaction with the chloro derivative may be a worthwhile endeavor.
References
A Comparative Guide to the Molecular Structure of 2-Chloro-4-(trifluoromethyl)pyridine: A DFT Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the molecular structure of 2-chloro-4-(trifluoromethyl)pyridine, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections present a comprehensive overview of its structural parameters, vibrational frequencies, and electronic properties, derived from a combination of experimental techniques and theoretical calculations using Density Functional Theory (DFT). This information is vital for understanding the molecule's reactivity, stability, and potential interactions in various chemical and biological systems.
Molecular Structure and Geometry
The geometric parameters of 2-chloro-4-(trifluoromethyl)pyridine have been determined through DFT calculations, providing insights into its three-dimensional conformation. A comparative analysis of the optimized molecular structure was carried out using the B3LYP and LSDA methods with the 6-311++G(d,p) basis set.
Table 1: Comparison of Calculated Bond Lengths (Å)
| Parameter | B3LYP/6-311++G(d,p) | LSDA/6-311++G(d,p) |
| C1-Cl1 | 1.745 | 1.758 |
| C1-N1 | 1.338 | 1.345 |
| C1-C2 | 1.389 | 1.396 |
| C2-C3 | 1.388 | 1.395 |
| C3-C4 | 1.488 | 1.495 |
| C3-H3 | 1.082 | 1.092 |
| C4-F1 | 1.345 | 1.352 |
| C4-F2 | 1.345 | 1.352 |
| C4-F3 | 1.345 | 1.352 |
| C5-N1 | 1.341 | 1.348 |
| C5-H5 | 1.083 | 1.093 |
| C2-H2 | 1.081 | 1.091 |
Table 2: Comparison of Calculated Bond Angles (˚)
| Parameter | B3LYP/6-311++G(d,p) | LSDA/6-311++G(d,p) |
| Cl1-C1-N1 | 115.6 | 115.3 |
| Cl1-C1-C2 | 124.3 | 124.6 |
| N1-C1-C2 | 120.1 | 120.1 |
| C1-N1-C5 | 117.8 | 117.5 |
| C1-C2-C3 | 119.8 | 119.9 |
| C1-C2-H2 | 119.8 | 119.7 |
| C3-C2-H2 | 120.4 | 120.4 |
| C2-C3-C5 | 119.3 | 119.4 |
| C2-C3-C4 | 120.6 | 120.5 |
| C5-C3-C4 | 120.1 | 120.1 |
| C3-C4-F1 | 111.5 | 111.4 |
| C3-C4-F2 | 111.5 | 111.4 |
| C3-C4-F3 | 111.5 | 111.4 |
| F1-C4-F2 | 107.2 | 107.3 |
| F1-C4-F3 | 107.2 | 107.3 |
| F2-C4-F3 | 107.2 | 107.3 |
| N1-C5-C3 | 123.1 | 123.2 |
| N1-C5-H5 | 118.4 | 118.4 |
| C3-C5-H5 | 118.5 | 118.4 |
Vibrational Spectroscopy Analysis
Vibrational spectral analysis provides a fingerprint of the molecule, with each band corresponding to a specific molecular motion. The experimental Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra of 2-chloro-4-(trifluoromethyl)pyridine have been recorded and compared with the theoretical vibrational frequencies calculated using DFT methods.[1]
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| FT-IR | FT-Raman | B3LYP/6-311++G(d,p) | LSDA/6-311++G(d,p) | Assignment |
| 3088 | 3090 | 3103 | 3085 | C-H stretching |
| 1600 | 1611 | 1603 | 1574 | C-C stretching |
| 989 | 992 | 988 | 982 | Ring breathing mode |
| - | - | 1382-1266 (region) | - | C-N stretching |
Note: A comprehensive list of all vibrational modes can be found in the cited literature.
Experimental and Computational Protocols
Experimental Details: The FT-IR spectrum of 2-chloro-4-(trifluoromethyl)pyridine was recorded in the region of 4000–400 cm⁻¹.[1] The FT-Raman spectrum was obtained in the 3500–100 cm⁻¹ range.[1]
Computational Details: The molecular structure and vibrational frequencies of 2-chloro-4-(trifluoromethyl)pyridine were calculated using Density Functional Theory (DFT).[1] The calculations were performed with the B3LYP and LSDA functionals, employing the 6-311++G(d,p) basis set.[1] The gauge-independent atomic orbital (GIAO) method was utilized for the calculation of ¹³C and ¹H NMR chemical shifts.[1] The electric dipole moment (μ) and hyperpolarizability (β) were determined using the B3LYP/6-311++G(d,p) method to evaluate the non-linear optical (NLO) behavior.[1] The molecular electrostatic potential (MEP) was also calculated to analyze the charge distribution.[1]
Workflow for DFT Analysis
The following diagram illustrates the typical workflow for the DFT analysis of a molecular structure, such as that of 2-chloro-4-(trifluoromethyl)pyridine.
Caption: Workflow of a typical DFT analysis for a molecule.
Conclusion
The combined experimental and DFT analysis of 2-chloro-4-(trifluoromethyl)pyridine provides a detailed and validated understanding of its molecular structure and properties. The good agreement between the calculated and experimental data validates the computational models used. This guide serves as a valuable resource for researchers, enabling a deeper understanding of this important chemical compound and facilitating its application in the development of new drugs and materials. Pyridine and its derivatives are known for their applications in biological, agricultural, and pharmaceutical fields, exhibiting antibacterial, antifungal, herbicidal, and anticancer activities.[1]
References
A Comparative Analysis of Agrochemical Efficacy Derived from Trifluoromethylpyridine Isomers
A deep dive into the comparative performance of key agrochemicals derived from different trifluoromethylpyridine isomers reveals nuances in their efficacy against various agricultural pests. This guide synthesizes available experimental data to provide a clear comparison for researchers and professionals in drug development, focusing on herbicides, insecticides, and fungicides with a trifluoromethylpyridine backbone.
Trifluoromethylpyridine (TFMP) moieties are integral to the chemical structure of numerous successful agrochemicals due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and biological activity. The position of the trifluoromethyl group on the pyridine ring gives rise to different isomers, which in turn influences the efficacy and spectrum of activity of the derived agrochemicals. This comparison focuses on representative compounds from major agrochemical classes to highlight these differences.
Comparative Efficacy of Trifluoromethylpyridine-Derived Agrochemicals
The following tables summarize the quantitative efficacy data for selected herbicides, insecticides, and fungicides derived from different trifluoromethylpyridine isomers. Efficacy is presented as the concentration required to achieve a 50% reduction in growth (EC50) or to be lethal to 50% of the test population (LC50).
Table 1: Herbicidal Efficacy (ACCase Inhibitors)
| Compound | Trifluoromethylpyridine Isomer | Target Weed | Efficacy (EC50/GR50 g a.i./ha) | Reference |
| Fluazifop-P-butyl | 5-(trifluoromethyl)pyridin-2-yloxy | Avena fatua (Wild Oat) | 30 - 60 | [1][2][3] |
| Haloxyfop-R-methyl | 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy | Avena fatua (Wild Oat) | 20 - 40 | [2][3] |
Note: Lower EC50/GR50 values indicate higher herbicidal activity. a.i. = active ingredient.
Table 2: Insecticidal Efficacy
| Compound | Trifluoromethylpyridine Isomer | Target Insect | Efficacy (LC50 mg/L) | Reference |
| Flonicamid | 4-(trifluoromethyl)nicotinamide | Myzus persicae (Green Peach Aphid) | 0.05 - 0.27 | [4] |
| Chlorfluazuron | 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl | Bradysia odoriphaga | 0.1593 (72h) | [4] |
Note: Lower LC50 values indicate higher insecticidal activity.
Table 3: Fungicidal Efficacy (SDHI Fungicides)
| Compound | Trifluoromethylpyridine Isomer | Target Fungus | Efficacy (EC50 µg/mL) | Reference |
| Fluopyram | N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide | Botrytis cinerea | 0.05 - 1.98 | [5][6][7] |
| Picoxystrobin | methyl (E)-3-methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)phenyl]acrylate | Botrytis cinerea | 0.1 - 10 | [8] |
Note: Lower EC50 values indicate higher fungicidal activity.
Modes of Action and Signaling Pathways
The trifluoromethylpyridine-derived agrochemicals discussed herein operate through distinct biochemical pathways to exert their effects.
Herbicides: Acetyl-CoA Carboxylase (ACCase) Inhibition
Fluazifop-P-butyl and Haloxyfop-R-methyl belong to the aryloxyphenoxypropionate ("fop") class of herbicides. They target the Acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses.[9][10][11] Inhibition of this enzyme leads to a depletion of lipids, which are essential for cell membrane integrity and new growth, ultimately resulting in the death of the susceptible grass weed.[9] The molecular interaction occurs within the carboxyltransferase (CT) domain of the ACCase enzyme.[1]
Insecticides: Diverse Modes of Action
Flonicamid represents a unique mode of action, classified as a chordotonal organ modulator.[12][13][14] It disrupts the function of these sensory organs in insects, which are responsible for hearing, balance, and spatial orientation.[13] This disruption leads to a rapid cessation of feeding and ultimately death by starvation.[12]
Chlorfluazuron is an insect growth regulator that acts as a chitin synthesis inhibitor.[15][16][17] Chitin is a vital component of the insect exoskeleton. By inhibiting its synthesis, chlorfluazuron disrupts the molting process, leading to larval mortality.[15]
Fungicides: Succinate Dehydrogenase Inhibition (SDHI)
Fluopyram and Picoxystrobin (though Picoxystrobin is a QoI inhibitor, for the purpose of comparing with a TFMP-containing SDHI, we focus on Fluopyram's mechanism) interfere with the fungal mitochondrial respiratory chain. Fluopyram is a succinate dehydrogenase inhibitor (SDHI) that blocks Complex II of the respiratory chain.[18][19][20] This inhibition disrupts the production of ATP, the energy currency of the cell, leading to the cessation of fungal growth and development.[21]
Experimental Protocols
The following are generalized methodologies for the types of experiments that generate the efficacy data presented above.
Whole-Plant Herbicide Efficacy Bioassay[19][22][23][24][25][26]
-
Plant Preparation: Seeds of the target weed species (e.g., Avena fatua) are sown in pots containing a standardized soil mix. Seedlings are thinned to a uniform number per pot and grown in a controlled environment (greenhouse or growth chamber) to a specific growth stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Herbicides are applied at a range of doses using a precision track sprayer to ensure uniform coverage. A control group is treated with a blank formulation (without the active ingredient).
-
Incubation and Assessment: Plants are returned to the controlled environment and observed for a period of 14-21 days. Efficacy is assessed by visual injury ratings and by harvesting the above-ground biomass to determine fresh or dry weight.
-
Data Analysis: The percent growth reduction relative to the untreated control is calculated for each herbicide concentration. A dose-response curve is generated by plotting the growth reduction against the herbicide dose, and the GR50 (the dose causing 50% growth reduction) is determined using non-linear regression analysis.
Insecticide Leaf-Dip Bioassay for Aphids[27][28][29][30]
-
Insect Rearing: A susceptible population of the target aphid species (e.g., Myzus persicae) is reared on host plants in a controlled environment.
-
Preparation of Test Solutions: Serial dilutions of the insecticides are prepared in a suitable solvent, often with a surfactant to ensure even wetting.
-
Leaf Disc Treatment: Leaf discs from the host plant are dipped into the insecticide solutions for a set period (e.g., 10-30 seconds) and allowed to air dry. Control leaf discs are dipped in the solvent-surfactant solution only.
-
Insect Exposure: The treated leaf discs are placed in petri dishes on a layer of agar to maintain turgor. A set number of adult aphids are then transferred onto each leaf disc.
-
Mortality Assessment: The petri dishes are incubated in a controlled environment, and mortality is assessed at specific time points (e.g., 24, 48, and 72 hours). Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: The percentage mortality is corrected for control mortality using Abbott's formula. A dose-response curve is generated, and the LC50 value is calculated using probit analysis.
Fungicide Microtiter Plate Bioassay[31][32][33][34][35]
-
Fungal Culture and Inoculum Preparation: The target fungal pathogen (e.g., Botrytis cinerea) is grown on a suitable agar medium. A spore suspension is prepared by flooding the culture with sterile water and scraping the surface. The spore concentration is adjusted to a standard density using a hemocytometer.
-
Preparation of Fungicide Plates: Serial dilutions of the fungicides are prepared in a liquid growth medium in the wells of a 96-well microtiter plate. Control wells contain the medium and the solvent used to dissolve the fungicides.
-
Inoculation and Incubation: Each well is inoculated with a standardized volume of the fungal spore suspension. The plates are then incubated at an optimal temperature for fungal growth.
-
Growth Assessment: Fungal growth is assessed after a set incubation period (e.g., 48-72 hours) by measuring the optical density (OD) of each well using a microplate reader. The OD is proportional to the amount of fungal biomass.
-
Data Analysis: The percentage of growth inhibition relative to the control is calculated for each fungicide concentration. A dose-response curve is plotted, and the EC50 value is determined using non-linear regression.
Conclusion
The position of the trifluoromethyl group on the pyridine ring, along with other substitutions, significantly influences the biological activity of these agrochemicals. While direct, comprehensive comparative studies across all isomers for all target pests are not always available, the existing data indicates that these structural variations can lead to differences in potency and spectrum of activity. For researchers and professionals in the field, understanding these structure-activity relationships is crucial for the development of new, more effective, and selective crop protection agents. The experimental protocols outlined provide a foundation for conducting further comparative studies to elucidate the full potential of trifluoromethylpyridine-derived agrochemicals.
References
- 1. An isoleucine/leucine residue in the carboxyltransferase domain of acetyl-CoA carboxylase is critical for interaction with aryloxyphenoxypropionate and cyclohexanedione inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Insecticide Toxicity and Field Performance Against Myzus persicae (Hemiptera: Aphididae) in Laboratory and Greenhouse Conditions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Different Size Formulations of Fluopyram: Preparation, Antifungal Activity, and Accumulation in the Fungal Pathogen Botrytis cinerea [mdpi.com]
- 7. Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 12. nbinno.com [nbinno.com]
- 13. Flonicamid [lsuagcenter.com]
- 14. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Trifluoromethylation Reagents for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into pyridine scaffolds is a paramount strategy in medicinal chemistry and drug discovery. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The selection of an appropriate trifluoromethylating reagent is crucial for achieving optimal yields and regioselectivity. This guide provides an objective comparison of the performance of leading trifluoromethylation reagents for pyridine synthesis, supported by experimental data and detailed methodologies.
Reagent Performance Comparison
The efficiency of pyridine trifluoromethylation is highly dependent on the chosen reagent, the substitution pattern of the pyridine ring, and the reaction conditions. Below is a summary of the performance of commonly employed reagents, categorized by their reaction mechanism.
Electrophilic Trifluoromethylation Reagents
These reagents deliver a "CF3+" equivalent and are particularly effective for electron-rich pyridine derivatives or when the reaction is directed by a pre-installed functional group.
| Reagent Class | Specific Reagent | Typical Substrate | Reported Yield (%) | Key Features & Limitations |
| Hypervalent Iodine | Togni Reagent I & II | Quinolines, Activated Pyridines | Moderate to High[1][2] | Bench-stable, commercially available. Reaction often requires activation of the pyridine ring.[1] |
| Sulfonium Salts | Umemoto Reagents | Pyridine-substituted Arenes | Good to Excellent[3] | Powerful electrophilic CF3 source. Can require harsh conditions (e.g., high temperature).[3] |
| Thianthrenium Salt | TT-CF3+OTf– | General | Good | Readily available and can exhibit CF3+, CF3•, and CF3– reactivity depending on conditions. |
Radical Trifluoromethylation Reagents
Radical trifluoromethylation is a versatile method applicable to a broad range of pyridine substrates, often proceeding via C-H activation.
| Reagent Class | Specific Reagent | Typical Substrate | Reported Yield (%) | Key Features & Limitations |
| Sulfinate Salt | Langlois Reagent (CF3SO2Na) | Electron-deficient and -rich heterocycles | Good to Excellent[4] | Inexpensive, stable, and operationally simple.[4] Often requires an oxidant (e.g., tBuOOH) or photoredox catalysis. Regioselectivity can be an issue with unsubstituted pyridines.[5] |
| Triflyl Chloride | CF3SO2Cl | Pyridines, Pyrimidines, Pyrazines | Good to Excellent[2] | Used in photoredox catalysis, proceeds at room temperature.[2] |
| Trifluoroacetic Acid (TFA) | TFA / Anhydride | Arenes and Heteroarenes | Good | Inexpensive and readily available CF3 source, often used in photoredox catalysis with a pyridine N-oxide.[6][7] |
Nucleophilic Trifluoromethylation Reagents
These reagents deliver a "CF3-" equivalent and are suitable for pyridines activated by electron-withdrawing groups or via the formation of pyridinium salts.
| Reagent Class | Specific Reagent | Typical Substrate | Reported Yield (%) | Key Features & Limitations |
| Organosilicon | Ruppert-Prakash Reagent (TMSCF3) | Activated Pyridines | Good[8][9] | Requires an activator (e.g., a fluoride source). Used in oxidative trifluoromethylation.[8][9] |
| Boron-based | CsCF3B(OMe)3 | Carbonyl compounds (for context) | High[10] | Does not require an exogenous activator, offering a potential advantage in specific applications.[10] |
Experimental Protocols
Below are detailed methodologies for key trifluoromethylation reactions of pyridines, representing the main mechanistic classes.
Protocol 1: C3-Selective Trifluoromethylation of Quinolines using Togni Reagent I (Electrophilic)
This protocol is adapted from the work of Kuninobu and colleagues for the 3-position-selective C(sp²)–H trifluoromethylation of quinoline, a pyridine-containing heterocycle, via nucleophilic activation.[1][11]
Materials:
-
Quinoline derivative
-
Methylphenylsilane (H2SiMePh)
-
Tris(pentafluorophenyl)borane [B(C6F5)3]
-
Togni Reagent I
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen atmosphere apparatus
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add the quinoline derivative (1.0 equiv), tris(pentafluorophenyl)borane (0.05 equiv), and anhydrous 1,2-dichloroethane.
-
Add methylphenylsilane (1.5 equiv) to the mixture.
-
Stir the reaction mixture at 65 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C.
-
Add Togni Reagent I (1.2 equiv) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Add DDQ (1.2 equiv) to the reaction mixture and continue stirring at room temperature for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-trifluoromethylated quinoline.
Protocol 2: Innate C-H Trifluoromethylation of Pyridine using Langlois Reagent (Radical)
This protocol is a general procedure for the radical trifluoromethylation of heterocycles as described by Baran and coworkers.[4]
Materials:
-
Pyridine derivative
-
Sodium trifluoromethanesulfinate (Langlois Reagent)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a round-bottom flask, add the pyridine derivative (1.0 equiv), dichloromethane, and water (typically a 2.5:1 ratio of DCM:H2O).
-
Add sodium trifluoromethanesulfinate (3.0 equiv) to the biphasic mixture.
-
Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the stirring mixture at room temperature.
-
Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS. For less reactive substrates, a second addition of Langlois reagent and TBHP may be necessary.[4]
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the trifluoromethylated pyridine.
Protocol 3: Photoredox-Catalyzed Trifluoromethylation of Pyridine using Triflyl Chloride (Radical)
This procedure is based on the method developed by MacMillan and coworkers for the trifluoromethylation of heteroarenes.[2]
Materials:
-
Pyridine derivative
-
Trifluoromethanesulfonyl chloride (TfCl)
-
fac-Ir(ppy)3 or Ru(bpy)3Cl2 as photocatalyst
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Acetonitrile (MeCN), degassed
-
Visible light source (e.g., blue LEDs or a household compact fluorescent lamp)
Procedure:
-
In a reaction vessel, combine the pyridine derivative (1.0 equiv), the photocatalyst (1-2 mol%), and degassed acetonitrile.
-
Add the base (e.g., DIPEA, 2.0 equiv).
-
Bubble nitrogen or argon through the solution for 15-20 minutes to ensure anaerobic conditions.
-
Add trifluoromethanesulfonyl chloride (2.0 equiv) to the reaction mixture.
-
Seal the vessel and place it in proximity to the visible light source.
-
Irradiate the mixture with vigorous stirring at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by LC-MS), remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired trifluoromethylated pyridine.
Visualizing the Process
To better understand the experimental setup and the underlying chemical transformations, the following diagrams illustrate a general workflow and the key mechanistic pathways.
Caption: A generalized workflow for a typical pyridine trifluoromethylation experiment.
Caption: Overview of the primary mechanistic routes for pyridine trifluoromethylation.
References
- 1. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of 4-Chloro-2-(Trifluoromethyl)pyridine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Chloro-2-(Trifluoromethyl)pyridine is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that is toxic if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] It is also a combustible liquid.[1] Adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Wear protective gloves and impervious clothing that is fire/flame resistant.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)).
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[3][4]
-
Contain the Spill: Prevent the product from entering drains or waterways.[3][5] For larger spills, contain the material by bunding.[3]
-
Absorb the Material: Absorb the spilled chemical with an inert, non-combustible material such as dry sand or earth.[3]
-
Collect the Waste: Carefully collect the absorbed material into a suitable, airtight container for disposal.[3][6]
-
Decontaminate the Area: Wash the spill area thoroughly.
-
Dispose of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste.
Waste Disposal Procedures
The disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations.[3]
Operational Disposal Plan:
-
Do Not Mix: Do not mix this compound waste with other waste streams. Leave the chemical in its original container if possible.[4]
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.
-
Engage a Licensed Disposal Company: Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company.[6] This is considered a special waste product.[6]
-
Incineration: For similar fluorinated organic compounds, chemical incineration with an afterburner and scrubber is a recommended disposal method.[5] Your licensed disposal partner will determine the most appropriate method.
-
Container Disposal: Dispose of empty or uncleaned containers in the same manner as the unused product.[3][4][5][6] Do not reuse empty containers.[3]
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for drain disposal or specific quantities for neutralization, are available in the provided safety data sheets. Disposal decisions must be based on the hazardous characteristics of the chemical and prevailing regulations.
| Parameter | Value |
| Boiling Point | 146-147 °C |
| Density | 1.411 g/mL at 25 °C |
| Flash Point | Not applicable |
| GHS Hazard Codes | H301, H311, H315, H319, H331, H335 |
Experimental Protocols
The disposal procedures outlined above are derived from established safety data sheets and do not involve experimental protocols. Always refer to the most current safety data sheet for the specific product you are using.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Chloro-2-(Trifluoromethyl)pyridine
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 4-Chloro-2-(trifluoromethyl)pyridine. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a hazardous chemical that requires careful handling. Based on available safety data for this compound and structurally similar chemicals, the primary hazards include:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles and a face shield.[1] | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl Rubber).[3][4] | Chemical-resistant laboratory coat or apron.[1] | Work should be performed within a chemical fume hood.[3][4] |
| Solution Preparation | Chemical splash goggles and a face shield.[1] | Double-gloving with compatible chemical-resistant gloves.[3][4] | Chemical-resistant laboratory coat or apron.[1] | All manipulations must be conducted in a certified chemical fume hood.[3][4] |
| Conducting Reactions | Chemical splash goggles and a face shield.[1] | Double-gloving with compatible chemical-resistant gloves.[3][4] | Chemical-resistant laboratory coat or apron.[1] | All reactions must be performed within a certified chemical fume hood.[3][4] |
| Handling Spills | Chemical splash goggles and a face shield.[1] | Double-gloving with heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls.[1] | Air-purifying respirator with organic vapor cartridges or a supplied-air respirator, depending on the spill size and ventilation. |
| Waste Disposal | Chemical splash goggles.[1] | Double-gloving with compatible chemical-resistant gloves. | Laboratory coat. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Table 2: Glove Selection and Breakthrough Time Considerations
| Glove Material | General Recommendation for Halogenated Pyridines | Breakthrough Time |
| Nitrile Rubber | Often recommended for splash protection.[3][4] | Varies significantly with glove thickness and manufacturer. Always consult the manufacturer's specific chemical resistance data. Not recommended for prolonged immersion. |
| Neoprene | Good resistance to a range of chemicals.[4] | Generally offers longer breakthrough times than nitrile for many hazardous chemicals. Check manufacturer data. |
| Butyl Rubber | Recommended for handling many toxic substances.[3] | Often provides excellent protection against a wide range of chemicals. Verify with manufacturer's data. |
| Viton™ | Excellent resistance to aromatic and chlorinated solvents. | Typically has very long breakthrough times for hazardous organic compounds. Consult manufacturer's data. |
Note: No specific breakthrough time data was found for this compound. It is crucial to consult the glove manufacturer's chemical resistance guide for the specific gloves being used.
Table 3: Respiratory Protection Guidelines
| Exposure Scenario | Respirator Type | Assigned Protection Factor (APF) |
| Handling in a certified chemical fume hood | Not typically required if the fume hood is functioning correctly. | N/A |
| Potential for exposure above the Occupational Exposure Limit (OEL) * | Full-facepiece air-purifying respirator with organic vapor cartridges. | 50 |
| Spill or emergency situations | Supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA).[5] | >50 |
*No specific OEL has been established for this compound. A conservative OEL of 2 ppm (similar to 2-chloro-5-(trifluoromethyl)pyridine) should be considered for risk assessment purposes.[6]
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Pre-Handling Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before starting.
-
Don PPE: Put on the appropriate PPE as specified in Table 1. This includes an inner and outer pair of gloves.
-
Prepare for Spills: Ensure a spill kit compatible with halogenated organic compounds is readily accessible.
3.2. Handling the Chemical
-
Work Within the Fume Hood: All manipulations of this compound must be performed at least 6 inches inside the sash of a certified chemical fume hood.
-
Use a Contained Work Area: Conduct all work on a disposable absorbent bench liner to contain any small drips or spills.
-
Careful Dispensing: Use a syringe or a pipette with a disposable tip to transfer the liquid. Avoid pouring directly from the bottle when possible to minimize splashing.
-
Keep Containers Closed: Keep all containers of the chemical tightly sealed when not in use.
3.3. Post-Handling Procedures
-
Decontamination: Wipe down the work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the lab coat, face shield, and goggles. Remove inner gloves last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.
Disposal Plan
4.1. Contaminated Solid Waste
-
All disposable items that have come into contact with this compound, including gloves, bench liners, pipette tips, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
4.2. Liquid Waste
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
4.3. Container Disposal
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Deface the label on the empty container before disposal according to your institution's guidelines for chemically contaminated glassware or plastic.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills within a chemical fume hood, use an absorbent material to contain the spill, and then decontaminate the area. For larger spills, or any spill outside of a fume hood, evacuate the area, and contact your institution's emergency response team.
Visual Workflow for PPE Selection and Use
Caption: A logical workflow for the selection and use of PPE when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
